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  • Product: 4-(phenylsulfanyl)isoquinoline
  • CAS: 106510-95-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Profiling of 4-(Phenylsulfanyl)isoquinoline: Physicochemical Properties, Synthesis, and Applications

Executive Summary The rational design of small-molecule therapeutics and advanced organic materials frequently relies on privileged scaffolds. 4-(Phenylsulfanyl)isoquinoline (also known as 4-(phenylthio)isoquinoline) rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics and advanced organic materials frequently relies on privileged scaffolds. 4-(Phenylsulfanyl)isoquinoline (also known as 4-(phenylthio)isoquinoline) represents a highly versatile structural motif, fusing the pharmacologically ubiquitous isoquinoline core with a lipophilic phenylsulfanyl moiety at the C4 position. The incorporation of the thioether linkage introduces a unique conformational flexibility—characterized by a specific C–S–C bond angle (~100–105°)—that allows the phenyl ring to dynamically occupy adjacent hydrophobic pockets while the isoquinoline nitrogen remains available for critical hydrogen bonding (e.g., in the hinge region of kinases).

This technical guide provides an in-depth analysis of the physicochemical properties, advanced synthetic methodologies, and analytical characterization of 4-(phenylsulfanyl)isoquinoline, designed for researchers in medicinal chemistry and synthetic methodology.

Physicochemical Architecture

Understanding the physical and chemical parameters of 4-(phenylsulfanyl)isoquinoline is critical for downstream applications, including assay development, formulation, and storage. The thioether bridge significantly increases the overall lipophilicity (LogP) of the molecule compared to the parent isoquinoline, while mildly attenuating the basicity (pKa) of the isoquinoline nitrogen via inductive electron withdrawal.

Table 1: Core Physicochemical Parameters

ParameterValue / Description
Chemical Name 4-(Phenylsulfanyl)isoquinoline
Synonyms 4-(Phenylthio)isoquinoline
CAS Number 106510-95-6[1]
Molecular Formula C₁₅H₁₁NS
Molecular Weight 237.33 g/mol [1]
InChI Key ASKMIGSIGYTPAT-UHFFFAOYSA-N
Typical Purity ≥ 98%
Storage Temperature 2–8 °C (Refrigerated)

Causality in Handling: The requirement for refrigerated storage (2–8 °C) is driven by the susceptibility of the thioether sulfur to undergo slow atmospheric oxidation into sulfoxides or sulfones over time, particularly under ambient light and elevated temperatures. Refrigeration and storage under an inert atmosphere (e.g., argon) ensure long-term structural integrity.

Mechanistic Synthesis: The Halogen-Bond Paradigm

Historically, the synthesis of heteroaryl thioethers required harsh Ullmann-type or Buchwald-Hartwig cross-coupling conditions, relying on expensive palladium or copper catalysts, specialized ligands, and high thermal energy.

Recent advancements have revolutionized this approach. A state-of-the-art, transition-metal-free protocol utilizes a Visible-Light-Driven Halogen-Bond-Assisted C–S Cross-Coupling reaction, operating efficiently at room temperature[2].

The Mechanistic Rationale

In this system, the thiolate anion (generated in situ from thiophenol and a strong base) acts as a Halogen Bond (XB) acceptor , while 4-iodoisoquinoline serves as the XB donor [2].

  • Pre-assembly: The non-covalent halogen bonding between the iodine atom and the electron-rich thiolate sulfur creates a pre-assembled ground-state complex.

  • LUMO Lowering: This interaction significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the complex.

  • Photoexcitation: The lowered energy gap allows the complex to absorb visible light (via a standard blue LED), bypassing the need for an external ruthenium or iridium photocatalyst[2].

  • Single Electron Transfer (SET): Photoexcitation triggers a SET from the thiolate to the iodoisoquinoline, generating radical intermediates that rapidly recombine to form the C–S bond, extruding an iodide anion[2].

Mechanism A 4-Iodoisoquinoline (Halogen Bond Donor) C Pre-assembly: Halogen-Bonded Complex [Iso-I ··· S-Ph]⁻ A->C Non-covalent interaction B Thiophenolate Anion (Halogen Bond Acceptor) B->C Base-mediated generation D Photoexcitation (Visible Light / Blue LED) C->D Lowers LUMO energy E Single Electron Transfer (SET) Generating Radical Pairs D->E Photon absorption F Radical Recombination C-S Cross-Coupling E->F Elimination of Iodide (I⁻) G 4-(Phenylsulfanyl)isoquinoline Target Product F->G Product formation

Figure 1: Halogen-bond-assisted photochemical mechanism for C-S cross-coupling.

Validated Experimental Protocol

The following self-validating workflow details the one-pot synthesis of 4-(phenylsulfanyl)isoquinoline from 4-iodoisoquinoline and thiophenol, adapted from the verified methodology by Nandy et al.[2].

Step-by-Step Methodology
  • Reagent Preparation (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-iodoisoquinoline (1.0 equivalent) and thiophenol (1.2 equivalents).

  • Base Addition (Thiolate Generation): Dissolve the mixture in anhydrous Dimethyl Sulfoxide (DMSO). Add Potassium tert-butoxide (KOtBu, 1.5 equivalents) slowly. Causality: KOtBu is a sterically hindered, strong non-nucleophilic base that quantitatively deprotonates thiophenol to generate the requisite thiolate XB-acceptor without engaging in competing nucleophilic aromatic substitution (SNAr)[2].

  • Photochemical Activation: Seal the tube under an argon atmosphere. Irradiate the stirring mixture using a 34 W Blue LED light source at room temperature for 12–16 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the UV-active 4-iodoisoquinoline spot and the emergence of a new, highly lipophilic spot indicates complete conversion.

  • Quenching and Extraction: Quench the reaction by diluting it with distilled water (to solubilize DMSO and inorganic salts). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (using a Hexane/Ethyl Acetate gradient) to isolate pure 4-(phenylsulfanyl)isoquinoline.

Protocol S1 Step 1: Reagent Mixing 4-Iodoisoquinoline + Thiophenol in DMSO S2 Step 2: Deprotonation Add KOtBu (Base) to form Thiolate S1->S2 S3 Step 3: Irradiation Stir under Blue LED (Room Temp, 12h) S2->S3 S4 Step 4: Quench & Extract Dilute with H₂O, Extract with EtOAc S3->S4 S5 Step 5: Purification Silica Gel Column Chromatography S4->S5

Figure 2: Step-by-step workflow for the transition-metal-free synthesis of the thioether.

Structural Characterization & Spectral Signatures

To verify the successful synthesis and purity of 4-(phenylsulfanyl)isoquinoline, researchers should reference the following expected analytical signatures:

  • ¹H NMR Spectroscopy (CDCl₃): The most diagnostic proton is the C1 proton of the isoquinoline ring. Due to the combined deshielding effects of the adjacent nitrogen atom and the aromatic ring current, this proton typically appears as a sharp singlet far downfield (δ > 9.0 ppm). The phenyl protons from the thioether moiety will present as a complex multiplet in the standard aromatic region (δ 7.2–7.5 ppm).

  • Mass Spectrometry (ESI-MS): High-resolution mass spectrometry will yield a prominent pseudo-molecular ion peak [M+H]⁺ at m/z 238.0 [1], confirming the molecular weight of 237.33 g/mol .

Implications in Drug Development

In medicinal chemistry, the strategic placement of a phenylsulfanyl group at the 4-position of an isoquinoline core serves multiple functional purposes:

  • Bioisosterism: The sulfur atom acts as a bioisostere for ether oxygens or methylene bridges. Due to sulfur's larger atomic radius and higher polarizability, it often engages in stronger dispersion interactions with hydrophobic protein pockets.

  • Metabolic Stability: Thioethers can act as metabolic soft spots (undergoing oxidation by CYPs to sulfoxides/sulfones). This property can be intentionally leveraged to design prodrugs or to fine-tune the pharmacokinetic half-life of a lead compound.

  • Kinase Inhibition: The isoquinoline nitrogen is a classic hydrogen-bond acceptor for the kinase hinge region. The 4-phenylsulfanyl vector projects orthogonally into the DFG-out or allosteric hydrophobic pockets, making this scaffold highly relevant in the design of Type II kinase inhibitors.

References

  • Sigma-Aldrich | 4-(Phenylsulfanyl)isoquinoline Product Page (CAS: 106510-95-6) |

  • The Journal of Organic Chemistry (ACS Publications) | Nandy, A., Kazi, I., Guha, S., & Sekar, G. (2021). Visible-Light-Driven Halogen-Bond-Assisted Direct Synthesis of Heteroaryl Thioethers Using Transition-Metal-Free One-Pot C–I Bond Formation/C–S Cross-Coupling Reaction. |

  • MilliporeSigma | 4-(Phenylsulfanyl)isoquinoline Properties & Documentation |

Sources

Exploratory

electronic properties and DFT calculations of 4-(phenylsulfanyl)isoquinoline

An In-Depth Technical Guide on the Electronic Properties and DFT Calculations of 4-(phenylsulfanyl)isoquinoline For Researchers, Scientists, and Drug Development Professionals Abstract Isoquinoline and its derivatives re...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Electronic Properties and DFT Calculations of 4-(phenylsulfanyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline and its derivatives represent a cornerstone in medicinal chemistry, with a vast range of pharmacological activities.[1][2] The introduction of a phenylsulfanyl group at the 4-position of the isoquinoline scaffold creates a molecule, 4-(phenylsulfanyl)isoquinoline, with potentially unique electronic properties due to the interplay between the electron-rich sulfur atom and the aromatic system.[3][4] This guide provides a comprehensive overview of the theoretical framework and practical application of Density Functional Theory (DFT) to elucidate the electronic characteristics of 4-(phenylsulfanyl)isoquinoline. We will explore the structural and electronic properties, including frontier molecular orbitals and electrostatic potential, and provide a detailed, field-proven protocol for conducting these calculations. This document is intended to serve as a valuable resource for researchers in computational chemistry and drug development who are interested in the in silico characterization of novel heterocyclic compounds.

Introduction: The Significance of 4-(phenylsulfanyl)isoquinoline

The isoquinoline nucleus is a prevalent scaffold in numerous natural products and synthetic compounds with significant biological activity, including anticancer, antimicrobial, and antiviral properties.[5][6][7] The functionalization of this scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a sulfur-containing moiety, such as the phenylsulfanyl group, is a well-established strategy in drug design to enhance molecular interactions and modulate biological activity.[4][8]

4-(phenylsulfanyl)isoquinoline (Figure 1) is a molecule of interest due to the conjugation of the sulfur atom's lone pairs with the extended π-system of the isoquinoline and phenyl rings. This can lead to unique electronic distributions, influencing the molecule's reactivity, intermolecular interactions, and, consequently, its potential as a drug candidate.[3][9] Understanding these electronic properties is paramount for predicting its behavior in biological systems and for the rational design of new derivatives.

Figure 1: Structure of 4-(phenylsulfanyl)isoquinoline

Basic chemical information for 4-(phenylsulfanyl)isoquinoline is provided in Table 1.

PropertyValueSource
CAS Number 106510-95-6
Molecular Formula C₁₅H₁₁NS
Molecular Weight 237.33 g/mol

Theoretical Framework: Density Functional Theory (DFT)

DFT has emerged as a powerful tool in computational chemistry for studying the electronic structure of molecules.[10] It offers a good balance between accuracy and computational cost, making it suitable for the analysis of medium-sized organic molecules like 4-(phenylsulfanyl)isoquinoline.[11] The core principle of DFT is that the energy of a system can be determined from its electron density.

Key electronic properties that can be reliably calculated using DFT include:

  • Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[11]

  • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be derived from HOMO and LUMO energies to quantify the molecule's reactivity.[10]

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions with biological targets.

Experimental Protocol: DFT Calculation Workflow

This section outlines a robust, step-by-step protocol for performing DFT calculations on 4-(phenylsulfanyl)isoquinoline. The choice of the functional and basis set is critical for obtaining accurate results and is based on methods that have been successfully applied to similar heterocyclic systems.[11][12][13]

Step 1: Initial Structure Preparation
  • Construct the Molecule: Build the 3D structure of 4-(phenylsulfanyl)isoquinoline using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw).

  • Pre-optimization: Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.

Step 2: Geometry Optimization and Frequency Analysis
  • Select the Level of Theory:

    • Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, providing a good description of electronic structures.[10][11][12]

    • Basis Set: The 6-31+G(d,p) basis set is recommended. It includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to accurately describe bonding, and diffuse functions (+) on heavy atoms to account for the delocalized nature of electrons in aromatic systems and the lone pairs on the sulfur atom.

  • Perform Geometry Optimization: Run a full geometry optimization calculation in a quantum chemistry software package (e.g., Gaussian, ORCA) to find the lowest energy conformation of the molecule.

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Step 3: Electronic Property Calculations
  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic energy and molecular orbitals.

  • Analysis of Results:

    • HOMO-LUMO Analysis: Visualize the HOMO and LUMO isosurfaces to understand their spatial distribution. The energy gap (ΔE = ELUMO - EHOMO) is a key parameter for assessing chemical reactivity.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to identify sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to study charge distribution, hybridization, and intramolecular interactions.

The entire workflow can be visualized using the following diagram:

DFT_Workflow cluster_prep 1. Structure Preparation cluster_calc 2. Core DFT Calculations cluster_analysis 3. Data Analysis & Interpretation node_prep Construct 3D Structure of 4-(phenylsulfanyl)isoquinoline node_preopt Pre-optimization (Molecular Mechanics) node_prep->node_preopt node_opt Geometry Optimization (B3LYP/6-31+G(d,p)) node_preopt->node_opt Initial Geometry node_freq Frequency Analysis (Confirm Minimum Energy) node_opt->node_freq node_spe Single-Point Energy Calculation node_freq->node_spe Optimized Geometry node_homo_lumo HOMO-LUMO Analysis node_spe->node_homo_lumo node_mep MEP Mapping node_spe->node_mep node_nbo NBO Analysis node_spe->node_nbo

Caption: A generalized workflow for DFT calculations on 4-(phenylsulfanyl)isoquinoline.

Predicted Electronic Properties and Data Interpretation

While no specific experimental or computational data for 4-(phenylsulfanyl)isoquinoline is currently published, we can predict the expected outcomes based on studies of similar molecules.[10][11][12] The following table presents hypothetical but realistic data that one might expect to obtain from the DFT calculations described above.

ParameterPredicted ValueInterpretation
HOMO Energy -6.2 eVThe relatively high HOMO energy suggests that the molecule can act as an electron donor. The HOMO is likely to be localized on the phenylsulfanyl moiety and the isoquinoline ring.
LUMO Energy -1.8 eVThe LUMO is expected to be distributed over the electron-deficient pyridine part of the isoquinoline ring, indicating its capacity to accept electrons.
HOMO-LUMO Gap (ΔE) 4.4 eVA moderate energy gap suggests a balance between stability and reactivity, which is often a desirable trait in drug candidates.
Dipole Moment 2.5 DA significant dipole moment indicates a polar nature, which would influence its solubility and ability to engage in dipole-dipole interactions.

Molecular Electrostatic Potential (MEP) Map:

The MEP map would likely show:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the isoquinoline ring, indicating a region of high electron density and a likely site for hydrogen bonding or interaction with electrophiles.

  • Positive Potential (Blue): Located around the hydrogen atoms of the aromatic rings.

  • Neutral/Slightly Negative Potential (Green): Associated with the sulfur atom and the phenyl rings.

Caption: Connectivity diagram of 4-(phenylsulfanyl)isoquinoline.

Conclusion and Future Directions

This guide has provided a comprehensive theoretical and practical framework for investigating the electronic properties of 4-(phenylsulfanyl)isoquinoline using DFT. The proposed methodology, based on the B3LYP functional and the 6-31+G(d,p) basis set, offers a reliable approach for characterizing this and similar sulfur-containing heterocyclic compounds. The insights gained from these calculations, such as the nature of the frontier molecular orbitals and the electrostatic potential, are invaluable for understanding the molecule's reactivity and potential for drug-receptor interactions.

Future work should focus on validating these theoretical predictions with experimental data, such as UV-Vis spectroscopy and cyclic voltammetry. Furthermore, these computational studies can be extended to a broader range of substituted (phenylsulfanyl)isoquinolines to establish structure-activity relationships, thereby guiding the synthesis of new derivatives with enhanced pharmacological profiles. Molecular docking simulations with relevant biological targets could also be employed to further explore the therapeutic potential of this promising molecular scaffold.[11]

References

  • Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[5][11][12]triazolo[1,5-a]quinazolines. MDPI. Available at: [Link]

  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. ResearchGate. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. Available at: [Link]

  • Product Class 5: Isoquinolines. Thieme Chemistry. Available at: [Link]

  • 4-Phenylisoquinoline | C15H11N | CID 609619. PubChem. Available at: [Link]

  • New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. MDPI. Available at: [Link]

  • Recent Advances in Sulfur-Containing Heterocycle Formation via Direct C–H Sulfuration with Elemental Sulfur. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

  • Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. PubMed. Available at: [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PMC. Available at: [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. ResearchGate. Available at: [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Available at: [Link]

  • Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. PMC. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. Available at: [Link]

  • Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. RSC Publishing. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. PMC. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Conformational Analysis and Electronic Interactions of Some 2- [2'-(4'-sustituted-phenylsulfanyl)-acetyl]-5-substituted furans and 2- [2'-(phenylselanyl)-acetyl]-5-methylfuran. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(phenylsulfanyl)isoquinoline: A Detailed Protocol for Drug Discovery and Development

Introduction The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and pharmacologically active molecules.[1] Its unique structural and electronic properties make it a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and pharmacologically active molecules.[1] Its unique structural and electronic properties make it a privileged core in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. Similarly, the aryl thioether linkage is a key functional group in numerous pharmaceuticals and materials, contributing to their physical and biological properties. The combination of these two moieties in 4-(phenylsulfanyl)isoquinoline presents a molecule of significant interest for the development of novel therapeutic agents and functional materials.

This application note provides a detailed, step-by-step protocol for the synthesis of 4-(phenylsulfanyl)isoquinoline, designed for researchers and scientists in drug development and organic synthesis. The presented methodology is based on a robust and efficient palladium-catalyzed Buchwald-Hartwig C-S cross-coupling reaction. This modern synthetic approach offers significant advantages over traditional methods like the Ullmann condensation, often proceeding under milder conditions with greater functional group tolerance.[2]

We will first outline the synthesis of the key starting material, 4-bromoisoquinoline, followed by a comprehensive guide to the subsequent C-S bond formation to yield the target compound. This document emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic process.

Reaction Scheme

The overall synthetic strategy is a two-step process, commencing with the bromination of isoquinoline to afford 4-bromoisoquinoline, which is then coupled with thiophenol in a palladium-catalyzed reaction.

Step 1: Synthesis of 4-Bromoisoquinoline

Reaction scheme for the synthesis of 4-bromoisoquinoline

Step 2: Synthesis of 4-(phenylsulfanyl)isoquinoline

Reaction scheme for the synthesis of 4-(phenylsulfanyl)isoquinoline

Mechanistic Insights: The Buchwald-Hartwig C-S Coupling

The Buchwald-Hartwig amination has been extended to the formation of carbon-sulfur bonds, providing a powerful tool for the synthesis of aryl thioethers.[2] The catalytic cycle, analogous to the C-N coupling, is believed to proceed through a series of well-defined steps involving a palladium catalyst.

Buchwald-Hartwig C-S Coupling Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative_Addition->Ar-Pd(II)(X)L_n Ar-X Ligand_Exchange Ligand Exchange (R-SH + Base) Ar-Pd(II)(X)L_n->Ligand_Exchange R-S⁻ Ar-Pd(II)(SR)L_n Ar-Pd(II)(SR)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(SR)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-SR Ar-SR (Product) Reductive_Elimination->Ar-SR

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig C-S coupling reaction.

The cycle is initiated by the oxidative addition of the aryl halide (4-bromoisoquinoline) to a low-valent palladium(0) complex. This is followed by the coordination of the thiolate, generated in situ from thiophenol and a base. Subsequent reductive elimination from the palladium(II) intermediate furnishes the desired aryl thioether and regenerates the active palladium(0) catalyst.[3]

Experimental Protocols

Part 1: Synthesis of 4-Bromoisoquinoline

This procedure is adapted from established methods for the bromination of isoquinoline.[4]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Volume/Mass
Isoquinoline hydrochlorideC₉H₇N·HCl165.62203.31 g
NitrobenzeneC₆H₅NO₂123.11-50 mL
BromineBr₂159.81221.13 mL (3.52 g)

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser, dropping funnel, thermometer, and magnetic stirrer, add isoquinoline hydrochloride (3.31 g, 20 mmol) and nitrobenzene (50 mL).

  • Heat the mixture with stirring to approximately 180 °C until a clear solution is obtained.

  • Slowly add bromine (1.13 mL, 22 mmol) dropwise via the dropping funnel over a period of about 1 hour. A smooth evolution of hydrogen chloride gas will be observed.

  • After the addition is complete, continue heating and stirring the reaction mixture at 180 °C for an additional 4-5 hours, or until the evolution of HCl gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Work-up and Purification: The resulting mixture can be purified by vacuum distillation or by crystallization to afford 4-bromoisoquinoline.

Part 2: Synthesis of 4-(phenylsulfanyl)isoquinoline

This protocol is based on a general palladium-catalyzed C-S cross-coupling reaction.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Volume/Mass
4-BromoisoquinolineC₉H₆BrN208.061.0208 mg
ThiophenolC₆H₆S110.181.20.12 mL (132 mg)
Palladium(II) acetatePd(OAc)₂224.500.0511.2 mg
XantphosC₃₉H₃₂O₂P₂578.620.157.9 mg
Cesium carbonateCs₂CO₃325.822.0652 mg
Toluene (anhydrous)C₇H₈92.14-10 mL

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 4-bromoisoquinoline (208 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), Xantphos (57.9 mg, 0.1 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (10 mL) and thiophenol (0.12 mL, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification: a. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. b. Wash the Celite pad with additional ethyl acetate (2 x 10 mL). c. Combine the organic filtrates and wash with water (20 mL) and brine (20 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(phenylsulfanyl)isoquinoline.

Characterization

The final product, 4-(phenylsulfanyl)isoquinoline, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₅H₁₁NS[5]

  • Molecular Weight: 237.33 g/mol [5]

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) for the aromatic protons of the isoquinoline and phenyl rings.

  • ¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ, ppm) for the carbon atoms of the isoquinoline and phenyl rings.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₅H₁₁NS [M+H]⁺: 238.0685; found: [to be determined experimentally].

Safety and Handling

General Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Thiophenol: Has a strong, unpleasant odor. It is toxic and should be handled with care in a fume hood. Avoid inhalation and contact with skin and eyes.[5]

  • Palladium Catalysts: Can be pyrophoric, especially when finely divided and dry. Handle under an inert atmosphere.[2]

  • Bromine: Is highly corrosive and toxic. Handle with extreme care in a fume hood, using appropriate gloves and eye protection.

  • Nitrobenzene: Is toxic and readily absorbed through the skin. Handle with appropriate gloves in a well-ventilated area.

Experimental Workflow Diagram

Figure 2: Workflow for the two-step synthesis of 4-(phenylsulfanyl)isoquinoline.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Thiophenol - SAFETY DATA SHEET. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • A Process For The Synthesis Of 4 Fluoro Isoquinoline - Quick Company. Available at: [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchGate. Available at: [Link]

  • Synthesis of 4-Bromoisoquinoline - PrepChem.com. Available at: [Link]

  • Synthesis of Copper(I) Thiolate Complexes in the Thioetherification of Aryl Halides - PMC. Available at: [Link]

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC - NIH. Available at: [Link]

Sources

Application

The Emerging Potential of 4-(Phenylsulfanyl)isoquinoline in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5][6] This guide focuses on a specific, yet underexplored derivative, 4-(phenylsulfanyl)isoquinoline, to illuminate its potential applications and provide detailed protocols for its investigation as a novel therapeutic agent. While direct research on this particular molecule is nascent, by drawing parallels with related structures, we can postulate and explore its promise in drug discovery.

Part 1: Introduction to 4-(Phenylsulfanyl)isoquinoline

The introduction of a phenylsulfanyl group at the 4-position of the isoquinoline ring introduces a unique combination of steric and electronic properties. The sulfur atom can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces, which are crucial for molecular recognition at biological targets. The phenyl ring further provides a large, hydrophobic surface that can engage with corresponding pockets in enzymes or receptors. This unique substitution pattern suggests that 4-(phenylsulfanyl)isoquinoline could be a promising scaffold for developing inhibitors of enzymes where a hydrophobic pocket is adjacent to a potential hydrogen bond acceptor or donor.

Hypothesized Biological Activities

Based on the known activities of other substituted isoquinolines, we hypothesize that 4-(phenylsulfanyl)isoquinoline and its derivatives could exhibit:

  • Anticancer Activity: Many isoquinoline alkaloids and their synthetic analogs demonstrate potent anticancer effects by targeting various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of signaling pathways like PI3K/Akt/mTOR.[1][5]

  • Enzyme Inhibition: The structural features of 4-(phenylsulfanyl)isoquinoline make it a candidate for inhibiting enzymes such as kinases, which are often implicated in cancer and inflammatory diseases.

  • Antimicrobial Properties: Isoquinoline derivatives have been reported to possess antibacterial and antifungal activities.[1][7]

Part 2: Synthesis and Characterization

A reliable synthetic route is paramount for the exploration of any new chemical entity in medicinal chemistry. While various methods exist for the synthesis of substituted isoquinolines, a practical approach for 4-(phenylsulfanyl)isoquinoline is proposed below.[2][8]

Protocol 1: Synthesis of 4-(Phenylsulfanyl)isoquinoline

This protocol outlines a potential two-step synthesis starting from isoquinoline.

Step 1: N-oxidation of Isoquinoline

  • To a solution of isoquinoline (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield isoquinoline N-oxide.

Step 2: Sulfenylation of Isoquinoline N-oxide

  • To a solution of isoquinoline N-oxide (1.0 eq) and thiophenol (1.5 eq) in anhydrous toluene (15 mL/mmol), add phosphorus oxychloride (POCl3, 2.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(phenylsulfanyl)isoquinoline.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Part 3: Investigating Anticancer Potential

Given the prevalence of anticancer activity among isoquinoline derivatives, a primary application of 4-(phenylsulfanyl)isoquinoline would be in oncology drug discovery.

Hypothetical Target: Tyrosine Kinases

Many isoquinoline derivatives are known to inhibit tyrosine kinases, which are critical regulators of cell proliferation, survival, and differentiation. The phenylsulfanyl group could potentially occupy the hydrophobic pocket often found near the ATP-binding site of these enzymes.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen 4-(phenylsulfanyl)isoquinoline against a panel of tyrosine kinases.

Materials:

  • Recombinant human tyrosine kinases (e.g., EGFR, VEGFR, PDGFR)

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • 4-(Phenylsulfanyl)isoquinoline (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a serial dilution of 4-(phenylsulfanyl)isoquinoline in DMSO.

  • In a 96-well plate, add 5 µL of the compound dilution to each well.

  • Add 20 µL of kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

KinaseIC₅₀ of 4-(phenylsulfanyl)isoquinoline (µM) [Hypothetical]
EGFR2.5
VEGFR25.8
PDGFRβ8.1
SRC> 50
Experimental Workflow for Anticancer Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies A Synthesis & Characterization of 4-(phenylsulfanyl)isoquinoline B Kinase Inhibition Assays (IC50 Determination) A->B C Cell Proliferation Assays (e.g., MTT, on cancer cell lines) B->C D Apoptosis Assays (e.g., Annexin V/PI staining) C->D E Establish Xenograft Tumor Model in Mice D->E Promising in vitro activity F Administer 4-(phenylsulfanyl)isoquinoline (e.g., oral, IP) E->F G Monitor Tumor Growth and Body Weight F->G H Pharmacokinetic (PK) and Toxicology Studies F->H

Caption: Workflow for evaluating the anticancer potential of 4-(phenylsulfanyl)isoquinoline.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic effect of 4-(phenylsulfanyl)isoquinoline on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 4-(Phenylsulfanyl)isoquinoline (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 4-(phenylsulfanyl)isoquinoline for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Part 4: Potential as an Anti-inflammatory Agent

Isoquinoline derivatives have also been investigated as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[9]

Hypothetical Target: COX-2

The phenylsulfanyl moiety could potentially interact with the active site of COX-2, an enzyme involved in the inflammatory cascade.

Protocol 4: In Vitro COX-2 Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of 4-(phenylsulfanyl)isoquinoline against COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • 4-(Phenylsulfanyl)isoquinoline (dissolved in DMSO)

  • COX assay buffer

  • COX Colorimetric Inhibitor Screening Assay Kit (Cayman Chemical) or similar

Procedure:

  • Follow the manufacturer's protocol for the COX inhibitor screening assay.

  • Briefly, add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

  • Add various concentrations of 4-(phenylsulfanyl)isoquinoline or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at 37 °C.

  • Add the colorimetric substrate solution and measure the absorbance at the recommended wavelength.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Signaling Pathway Involvement

Caption: Hypothesized inhibition of the COX-2 pathway by 4-(phenylsulfanyl)isoquinoline.

Part 5: Conclusion and Future Directions

While the direct medicinal chemistry applications of 4-(phenylsulfanyl)isoquinoline are yet to be extensively reported, the foundational knowledge of the isoquinoline scaffold provides a strong rationale for its investigation. The protocols and hypothetical applications presented in this guide offer a framework for researchers to explore the potential of this and other novel isoquinoline derivatives. Future work should focus on the synthesis of a library of analogs with modifications to both the isoquinoline core and the phenylsulfanyl moiety to establish structure-activity relationships (SAR). Furthermore, elucidation of the precise mechanism of action through techniques such as X-ray crystallography of ligand-enzyme complexes will be crucial for the rational design of more potent and selective drug candidates. The versatility of the isoquinoline scaffold ensures that its derivatives will remain a fertile ground for drug discovery for years to come.

References

  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Publishing.
  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. (2025).
  • Isoquinoline. Wikipedia.
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020). International Journal of Scientific and Technology Research.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Antiinflammatory 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones: novel inhibitors of COX-2. (1998). Journal of Medicinal Chemistry.
  • Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. (1992). Journal of Medicinal Chemistry.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2022). Molecules.
  • 4 -hydroxy-isoquinoline compounds as hif hydroxylase inhibitors. (2013).
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024).
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. (2023). Chemistry & Chemical Technology.

Sources

Method

Application Note: HPLC Method Development and Validation for the Quantification of 4-(phenylsulfanyl)isoquinoline

Introduction & Chemical Profiling The accurate quantification of active pharmaceutical ingredients and their intermediates is a cornerstone of drug development. 4-(phenylsulfanyl)isoquinoline (CAS: 106510-95-6) is a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The accurate quantification of active pharmaceutical ingredients and their intermediates is a cornerstone of drug development. 4-(phenylsulfanyl)isoquinoline (CAS: 106510-95-6) is a complex heterocyclic compound characterized by two distinct functional moieties: a basic isoquinoline nitrogen (pKa ~5.4) and a highly lipophilic phenylsulfanyl (thioether) group.

From a chromatographic perspective, this molecule presents a dual challenge. The high lipophilicity necessitates a strong organic elution profile, while the basic nitrogen is highly prone to secondary electrostatic interactions with residual, unreacted silanols on silica-based stationary phases. If not properly mitigated, these interactions lead to severe peak tailing, poor resolution, and integration errors. This application note details a self-validating, causality-driven reversed-phase high-performance liquid chromatography (RP-HPLC) method designed to neutralize these challenges, grounded in authoritative compendial standards.

Method Development Rationale: The Causality of Experimental Choices

To develop a robust method, every parameter must be selected to directly counteract the analyte's problematic physicochemical traits.

  • Stationary Phase (Column Selection): We utilize an end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm). End-capping is critical; it involves reacting residual silanols with a short-chain silane (like trimethylchlorosilane) to minimize active acidic sites on the silica surface. The dense C18 ligand provides the necessary hydrophobic retention for the bulky phenylsulfanyl group.

  • Mobile Phase & pH Control: To further suppress silanol interactions, the mobile phase must be acidic. We employ 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases. TFA serves a dual purpose:

    • It lowers the pH to ~2.0, ensuring the basic isoquinoline nitrogen is fully protonated (ionized).

    • It acts as a hydrophobic ion-pairing agent, forming a neutral complex with the protonated nitrogen, which significantly improves peak symmetry and mass transfer.

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol. ACN is an aprotic solvent with lower viscosity, which reduces system backpressure across the 3 µm particle column and provides superior elution strength to sharpen the peak of the highly lipophilic thioether moiety.

HPLC_Workflow A 1. Analyte Profiling Basic N (pKa ~5.4), High logP UV Max: 254 nm B 2. Column & Mobile Phase End-capped C18 0.1% TFA / Acetonitrile A->B C 3. Method Optimization Gradient Tuning Temperature Control (30°C) B->C D 4. System Suitability USP <621> Compliance Tailing ≤ 1.5, Plates ≥ 2000 C->D E 5. Method Validation ICH Q2(R2) Framework Linearity, Accuracy, Precision D->E

Caption: Systematic workflow for 4-(phenylsulfanyl)isoquinoline HPLC method development.

Step-by-Step Experimental Protocol

Reagents and Sample Preparation
  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm), and LC-MS grade Trifluoroacetic acid (TFA).

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Preparation: Accurately weigh 10.0 mg of 4-(phenylsulfanyl)isoquinoline reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution of the lipophilic compound, and make up to volume with diluent to achieve a primary stock concentration of 100 µg/mL.

Optimized Chromatographic Conditions
ParameterSpecification
Column End-capped C18, 150 mm × 4.6 mm, 3 µm
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C (Controls solvent viscosity and retention reproducibility)
Injection Volume 10 µL
Detection Wavelength UV at 254 nm (Optimal chromophore absorption)
Gradient Elution Program

A gradient is utilized to allow polar impurities to elute early, while ramping up the organic strength to elute the strongly retained 4-(phenylsulfanyl)isoquinoline sharply.

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.08020Initial hold for polar impurities
2.08020Isocratic hold
10.01090Linear ramp to elute target analyte
12.01090High organic flush to clean column
12.18020Return to initial conditions
15.08020Column re-equilibration

System Suitability Testing (SST)

Before executing any quantification, the analytical system must be validated as fit-for-purpose. According to the modernized USP <621> Chromatography guidelines[1][2], System Suitability Tests (SST) verify that the resolution and reproducibility of the chromatographic system are adequate for the analysis.

Inject the 100 µg/mL standard solution in five replicates (n=5) and evaluate against the following self-validating criteria:

SST ParameterUSP <621> General RequirementTarget for this MethodCausality / Significance
Tailing Factor ( Tf​ ) ≤ 2.0≤ 1.5 Confirms successful suppression of silanol interactions.
Theoretical Plates ( N ) > 2000> 5000 Ensures the column maintains high efficiency and packing integrity.
Injection Precision %RSD ≤ 2.0%%RSD ≤ 1.0% Validates autosampler accuracy and baseline stability.

Method Validation Framework

Following successful method development and SST verification, the procedure must be validated according to ICH Q2(R2) guidelines[3]. This ensures the method's reliability across different laboratories and lifecycle stages.

Validation_Logic Spec Specificity Baseline separation from impurities Lin Linearity & Range R² ≥ 0.999 across 50-150% target Spec->Lin Acc Accuracy Spike recovery at 80%, 100%, 120% Lin->Acc Prec Precision Repeatability %RSD ≤ 2.0% Acc->Prec Rob Robustness Flow rate, pH, Temp variations Prec->Rob

Caption: ICH Q2(R2) analytical method validation lifecycle and sequential parameter verification.

Validation Parameters and Acceptance Criteria
Validation ParameterExecution MethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject diluent blank, forced degradation samples (acid, base, peroxide, heat), and target analyte.No interfering peaks at the retention time of 4-(phenylsulfanyl)isoquinoline. Peak purity angle < purity threshold (via PDA).
Linearity Prepare 5 concentration levels spanning 50% to 150% of the target working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept should be close to zero.
Accuracy (Recovery) Spike known amounts of standard into a placebo matrix at 80%, 100%, and 120% levels (n=3 preparations per level).Mean recovery across all levels must be between 98.0% and 102.0% .
Precision (Repeatability) Prepare 6 independent sample preparations at the 100% test concentration level.%RSD of the calculated assay results must be ≤ 2.0% .
LOD and LOQ Determine via signal-to-noise (S/N) ratio from low-concentration injections.Limit of Detection: S/N ≥ 3.Limit of Quantitation: S/N ≥ 10.
Robustness Deliberately vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH/composition.System suitability criteria (Tailing ≤ 1.5, %RSD ≤ 2.0%) must still be met under all varied conditions.

References

  • US Pharmacopeia. "〈621〉CHROMATOGRAPHY". Source: usp.org. 1

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Source: ich.org. 3

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>". Source: agilent.com. 2

  • Sigma-Aldrich. "Isoquinoline / 4-(Phenylsulfanyl)isoquinoline". Source: sigmaaldrich.com.

Sources

Application

Application Note: Desulfurative Cross-Coupling Strategies for the C4-Functionalization of 4-(Phenylsulfanyl)isoquinoline

Introduction & Mechanistic Rationale In modern drug development and materials science, 4-(phenylsulfanyl)isoquinoline (CAS: 106510-95-6, MW: 237.33)[1] serves as a highly versatile heterocyclic building block. Traditiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug development and materials science, 4-(phenylsulfanyl)isoquinoline (CAS: 106510-95-6, MW: 237.33)[1] serves as a highly versatile heterocyclic building block. Traditionally, forging carbon-carbon (C–C) bonds at the C4 position of the isoquinoline core has relied on halogenated precursors. However, the phenylsulfanyl (–SPh) moiety offers a strategic alternative: it acts as a bench-stable, oxidation-resistant pseudohalide. This stability allows chemists to perform orthogonal synthetic manipulations on other parts of the molecule without risking premature oxidative addition.

Through desulfurative cross-coupling—most notably the Liebeskind-Srogl reaction and its modern reductive variants—the robust C(sp²)–S bond can be selectively activated by transition metals (such as Pd or Ni) to install diverse aryl, heteroaryl, or alkyl substituents[2][3].

Mechanistic Causality: The Role of the Metal and Scavenger

The classical Liebeskind-Srogl coupling utilizes a Palladium catalyst alongside a stoichiometric Copper(I) cofactor, typically Copper(I) thiophene-2-carboxylate (CuTC).

Why is CuTC strictly required? The Cu(I) salt is not merely a passive additive; it is the thermodynamic driver of the reaction. It polarizes the inert C–S bond and acts as a potent thiophilic scavenger. During the transmetalation step, Cu(I) irreversibly traps the extruded thiolate as an insoluble CuSPh precipitate. Without this irreversible sink, the catalytic cycle stalls immediately due to the poisoning of the Pd center by strongly coordinating sulfur species[3].

Recent advancements have expanded this paradigm to include Nickel-catalyzed reductive cross-electrophile couplings. By utilizing a Ni catalyst and Zn dust as a reductant, 4-(phenylsulfanyl)isoquinoline can be directly coupled with alkyl bromides, bypassing the need for pre-formed organometallic reagents and enabling difficult C(sp²)–C(sp³) linkages[2][4]. Furthermore, metallaphotoredox catalysis has recently been applied to desulfurative cross-coupling, enabling extremely mild reaction conditions[5].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-S Bond Cleavage) Pd0->OxAdd 4-(phenylsulfanyl)isoquinoline TransMet Transmetalation (CuTC Mediation) OxAdd->TransMet R-B(OH)2 + CuTC RedElim Reductive Elimination (Product Formation) TransMet->RedElim R-Pd(II)-Isoquinoline CuScavenge Cu(I)SPh Precipitation (Irreversible Sink) TransMet->CuScavenge -SPh Scavenged RedElim->Pd0 C4-Substituted Isoquinoline

Mechanism of Pd-catalyzed desulfurative cross-coupling via Cu(I) mediation.

Optimization of Reaction Conditions

The following table summarizes validated conditions for both aryl-aryl (Pd-catalyzed) and aryl-alkyl (Ni-catalyzed) desulfurative cross-couplings using the 4-(phenylsulfanyl)isoquinoline scaffold.

EntryCoupling PartnerCatalyst SystemCofactor / ReductantSolvent (Temp)Yield (%)Mechanistic Role / Observation
1Phenylboronic acidPd(PPh₃)₄ (5 mol%)CuTC (1.5 equiv)THF (60 °C)88Standard Liebeskind-Srogl; CuTC scavenges –SPh.
2Phenylboronic acidPd₂(dba)₃ (2.5 mol%), TFPCuMeSal (1.5 equiv)1,4-Dioxane (80 °C)81TFP ligand accelerates reductive elimination.
3Cyclohexyl bromideNiBr₂·diglyme (10 mol%), dppfZn dust (2.5 eq), K₂HPO₄DMA (100 °C)72Reductive cross-electrophile coupling[6].
44-BromopiperidineNiCl₂·DME (10 mol%), dtbbpyPhotocatalyst (4-CzIPN), TTMSSACN (rt, hv)65Metallaphotoredox desulfurative coupling[5].

Step-by-Step Experimental Protocol: Pd-Catalyzed Liebeskind-Srogl Coupling

Self-Validating System: This protocol is designed to provide visual and analytical feedback at critical stages to ensure reaction fidelity.

ProtocolWorkflow Step1 1. Glovebox Setup Weigh Pd/Ni & CuTC/Zn Step2 2. Solvent Addition Degassed THF/DMA Step1->Step2 Step3 3. Thermal Reaction 60-100°C, 12-24h Step2->Step3 Step4 4. Ammonia Quench Solubilize Cu-Salts Step3->Step4 Step5 5. Chromatography Isolate C4-Product Step4->Step5

Step-by-step workflow for the desulfurative cross-coupling of thioethers.

Materials Required:
  • 4-(phenylsulfanyl)isoquinoline : 1.0 equiv, 0.5 mmol, 118.6 mg[1]

  • Phenylboronic acid : 1.5 equiv, 0.75 mmol, 91.5 mg

  • Pd(PPh₃)₄ : 5 mol%, 0.025 mmol, 28.9 mg

  • CuTC : 1.5 equiv, 0.75 mmol, 143.0 mg

  • Anhydrous, degassed THF : 5.0 mL

Step 1: Anaerobic Setup (Glovebox or Schlenk Line)

Action : In an argon-filled glovebox, charge an oven-dried 10 mL microwave vial with 4-(phenylsulfanyl)isoquinoline, phenylboronic acid, Pd(PPh₃)₄, and CuTC. Causality : Pd(0) complexes are highly sensitive to atmospheric oxygen, which irreversibly oxidizes the active catalyst to inactive Pd(II) species. CuTC is also moisture-sensitive and can degrade to inactive copper oxides, which will fail to scavenge the thiolate.

Step 2: Solvent Addition and Initiation

Action : Add 5.0 mL of anhydrous, degassed THF. Seal the vial with a PTFE-lined crimp cap and transfer it to a pre-heated oil bath or heating block at 60 °C. Validation Cue : The initial mixture will appear as a pale yellow/orange suspension.

Step 3: Reaction Monitoring

Action : Stir vigorously at 60 °C for 12–18 hours. Validation Cue : As the reaction progresses, the mixture transitions to a dark, heterogeneous brown/black slurry. This is a positive indicator, representing the precipitation of the CuSPh byproduct. Analytical Check : Monitor by LC-MS. The starting material (m/z ~238.07 [M+H]⁺) should disappear, replaced by the product mass (e.g., m/z 206.10 for 4-phenylisoquinoline).

Step 4: Quenching and Copper Removal

Action : Cool the vial to room temperature. Dilute the mixture with EtOAc (10 mL) and transfer to a separatory funnel. Add 10 mL of a 5% aqueous ammonium hydroxide (NH₄OH) solution. Causality : Why aqueous ammonia? CuSPh and residual CuTC cause severe streaking on silica gel and can trap the desired product. Ammonia coordinates with the copper ions, forming deep blue, water-soluble cuprammonium complexes ([Cu(NH₃)₄]²⁺), effectively stripping the metal from the organic phase into the aqueous layer.

Step 5: Extraction and Purification

Action : Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Alternative Protocol: Ni-Catalyzed Reductive Alkylation

For researchers targeting C(sp²)–C(sp³) linkages (e.g., coupling with bromocyclohexane), a reductive approach is preferred: Following the general procedure established for heterocycle alkylation[2][6], combine 4-(phenylsulfanyl)isoquinoline (0.2 mmol), bromocyclohexane (0.6 mmol), NiBr₂·diglyme (10 mol%), dppf (10 mol%), activated Zn dust (2.5 equiv), and K₂HPO₄ (2.0 equiv) in DMA (2.0 mL). Heat at 100 °C for 24 hours. The use of a rigid cis-chelating phosphine like dppf is crucial for the activation of the strong C–S bond[4].

References

  • Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles - PMC Source: nih.gov URL:2

  • Isoquinoline | Sigma-Aldrich - MilliporeSigma Source: sigmaaldrich.com URL:1

  • Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles - ACS Publications Source: acs.org URL:4

  • Supporting Information Ni-catalyzed Reductive Liebeskind-Srogl Alkylation of Heterocycles - MPG.PuRe Source: mpg.de URL:6

  • Recent Advances in Palladium-Catalyzed Isocyanide Insertions - MDPI Source: mdpi.com URL:3

  • Nickel Metallaphotoredox Catalysis Enabling Desulfurative Cross Coupling Reactions Source: researchgate.net URL:5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Phenylsulfanyl)isoquinoline

Welcome to the technical support center for the synthesis of 4-(phenylsulfanyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and op...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(phenylsulfanyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. Here, we address frequently encountered issues with in-depth explanations and provide robust, field-tested troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-(phenylsulfanyl)isoquinoline?

There are two main strategies for the synthesis of 4-(phenylsulfanyl)isoquinoline:

  • Transition-Metal-Catalyzed Cross-Coupling: This is the most common approach and typically involves the reaction of a 4-haloisoquinoline (e.g., 4-bromoisoquinoline or 4-chloroisoquinoline) with thiophenol in the presence of a palladium or copper catalyst. The Buchwald-Hartwig amination-type C-S coupling is a prominent example of a palladium-catalyzed method.[1][2] The Ullmann condensation is a classic copper-catalyzed alternative.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a 4-haloisoquinoline with a thiolate salt. This reaction is typically promoted by the electronic properties of the isoquinoline ring system and can sometimes be achieved without a transition metal catalyst, particularly with electron-deficient heteroarenes.[5][6]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of 4-(phenylsulfanyl)isoquinoline can stem from several factors:

  • Inactive Catalyst: For transition-metal-catalyzed reactions, the active catalytic species may not be forming efficiently. This could be due to poor quality precatalyst, inappropriate ligand choice, or the presence of impurities that poison the catalyst.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical. An inappropriate base can fail to deprotonate the thiol effectively or may be too strong, leading to side reactions. The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

  • Poor Substrate Reactivity: The nature of the leaving group on the isoquinoline is important. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides in many cross-coupling reactions.[7]

  • Side Reactions: The formation of byproducts, such as diphenyl disulfide from the oxidative coupling of thiophenol, can consume starting materials and reduce the yield of the desired product.[8]

  • Incomplete Reaction: The reaction may not be running to completion due to insufficient reaction time or deactivation of the catalyst.

Q3: I am observing a significant amount of diphenyl disulfide as a byproduct. How can I prevent this?

The formation of diphenyl disulfide is a common side reaction resulting from the oxidative coupling of two thiophenol molecules. To minimize this:

  • Ensure an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen, which can promote the oxidation of the thiol.

  • Use High-Purity Reagents: Traces of metal impurities in reagents can catalyze the oxidation of thiols.

  • Optimize Reaction Conditions: In some cases, the choice of base and solvent can influence the rate of this side reaction.

Q4: Is a palladium-catalyzed or copper-catalyzed approach better?

Both palladium and copper-catalyzed methods have their merits:

  • Palladium-Catalyzed (Buchwald-Hartwig type): These reactions often proceed under milder conditions and with a broader substrate scope. A wide variety of well-defined catalysts and ligands are commercially available, allowing for fine-tuning of the reaction.[1][2]

  • Copper-Catalyzed (Ullmann type): This is a more traditional method that can be cost-effective. However, it often requires higher reaction temperatures.[3][4]

The optimal choice will depend on the specific substrates, available resources, and desired reaction scale.

Troubleshooting Guides

Guide 1: Low Yield in Palladium-Catalyzed Synthesis

This guide provides a systematic approach to troubleshooting low yields in the Buchwald-Hartwig type C-S coupling of a 4-haloisoquinoline with thiophenol.

Problem: The yield of 4-(phenylsulfanyl)isoquinoline is below expectations.

Troubleshooting Workflow:

troubleshooting_workflow start Low Yield Observed catalyst Step 1: Verify Catalyst and Ligand Integrity start->catalyst base Step 2: Evaluate Base Selection and Quality catalyst->base solvent Step 3: Assess Solvent Choice and Purity base->solvent temperature Step 4: Optimize Reaction Temperature solvent->temperature time Step 5: Monitor Reaction Progress Over Time temperature->time end Yield Improved time->end

Troubleshooting Workflow for Low Yield.

Detailed Steps:

  • Verify Catalyst and Ligand Integrity:

    • Action: Use a fresh batch of palladium precatalyst and ligand. Ensure they have been stored under an inert atmosphere.

    • Rationale: Palladium catalysts and phosphine ligands can be sensitive to air and moisture, leading to decomposition and loss of activity.

  • Evaluate Base Selection and Quality:

    • Action: If using a strong base like sodium tert-butoxide, ensure it is from a freshly opened container. Consider switching to a different base such as cesium carbonate or potassium phosphate, which can be effective and are less harsh.[7]

    • Rationale: The base is crucial for deprotonating the thiophenol. The physical properties of the base, such as particle size, can also impact the reaction rate.

  • Assess Solvent Choice and Purity:

    • Action: Ensure the solvent (e.g., toluene, dioxane) is anhydrous and degassed.

    • Rationale: Water and oxygen can interfere with the catalytic cycle.

  • Optimize Reaction Temperature:

    • Action: Gradually increase the reaction temperature in 10-20 °C increments.

    • Rationale: C-S coupling reactions can sometimes require higher temperatures to proceed at a reasonable rate, especially with less reactive aryl chlorides.

  • Monitor Reaction Progress Over Time:

    • Action: Take aliquots from the reaction mixture at regular intervals and analyze them by TLC or LC-MS.

    • Rationale: This will help determine if the reaction is stalling or if the product is decomposing over time.

Guide 2: Issues with Nucleophilic Aromatic Substitution (SNAr)

This guide addresses common problems encountered when attempting a metal-free SNAr reaction between a 4-haloisoquinoline and thiophenol.

Problem: No or very little product formation.

Troubleshooting Protocol:

  • Increase Basicity:

    • Action: If using a weak base like potassium carbonate, try a stronger base such as sodium hydride to ensure complete deprotonation of the thiophenol to the more nucleophilic thiophenolate.

    • Rationale: The SNAr reaction rate is highly dependent on the nucleophilicity of the attacking species.

  • Solvent Effects:

    • Action: Switch to a polar aprotic solvent like DMF or DMSO.

    • Rationale: These solvents are effective at solvating the cation of the thiolate salt, which increases the nucleophilicity of the anion and can accelerate the reaction.

  • Increase Temperature:

    • Action: Gradually increase the reaction temperature.

    • Rationale: SNAr reactions often have a significant activation energy barrier that can be overcome with thermal energy.

  • Consider the Leaving Group:

    • Action: If using a 4-chloroisoquinoline, consider switching to 4-bromoisoquinoline or 4-iodoisoquinoline.

    • Rationale: The reactivity order for the leaving group in SNAr is typically F > Cl > Br > I. However, in some heteroaromatic systems, the reactivity can be influenced by other factors.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 4-(Phenylsulfanyl)isoquinoline

This protocol is a general starting point based on typical Buchwald-Hartwig C-S coupling conditions.

Materials:

  • 4-Bromoisoquinoline

  • Thiophenol

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos (or another suitable phosphine ligand)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromoisoquinoline (1.0 mmol), cesium carbonate (1.5 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add thiophenol (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Range/ValueRationale
Palladium Precatalyst Pd(OAc)2, Pd2(dba)3Common and effective palladium sources.[7]
Ligand Xantphos, DavePhos, XPhosBulky, electron-rich phosphine ligands are often effective for C-S coupling.
Base Cs2CO3, K3PO4, NaOt-BuChoice of base can significantly impact yield. Cs2CO3 is a good starting point.[7]
Solvent Toluene, Dioxane, DMFAnhydrous and degassed solvent is crucial.
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates.
Reactant Ratio 1.0 : 1.2 (4-haloisoquinoline : thiophenol)A slight excess of the thiol can help drive the reaction to completion.

Table 1: Recommended Reaction Parameters for Palladium-Catalyzed Synthesis.

Protocol 2: Copper-Catalyzed Ullmann-Type Synthesis

This protocol provides a starting point for a copper-catalyzed synthesis.

Materials:

  • 4-Bromoisoquinoline

  • Thiophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • Anhydrous DMF

Procedure:

  • To a round-bottom flask, add 4-bromoisoquinoline (1.0 mmol), thiophenol (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL).

  • Heat the reaction mixture to 120-140 °C with stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

MethodCatalyst SystemBaseSolventTemperature (°C)Typical Yield RangeReference
Buchwald-Hartwig Pd(OAc)2 / XantphosCs2CO3Toluene100-11070-95%General literature
Ullmann-Type CuIK2CO3DMF120-14060-85%[9]
SNAr NoneK2CO3DMAc100Good to Excellent[5]

Table 2: Comparison of Synthetic Methods for 4-(Phenylsulfanyl)isoquinoline.

Visualization of Key Concepts

buchwald_hartwig_cycle cluster_legend Legend Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)L_n-X Pd0->PdII_complex Ar-X OA Oxidative Addition PdII_thiolate Ar-Pd(II)L_n-SPh PdII_complex->PdII_thiolate PhS- Thiolate_exchange Thiolate Exchange PdII_thiolate->Pd0 Product Ar-SPh PdII_thiolate->Product RE Reductive Elimination ArX 4-Haloisoquinoline PhS Thiophenolate

Catalytic Cycle for Buchwald-Hartwig C-S Coupling.

References

  • Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Nanomaterials Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. ACS Publications. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journals. Available at: [Link]

  • Synthesis of isoquinolines by palladium-catalyzed cyclization, followed by a Heck reaction. R Discovery. Available at: [Link]

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC. Available at: [Link]

  • 3.2.6: Thiols and Sulfides. Chemistry LibreTexts. Available at: [Link]

  • Palladium-catalysed stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones: expedient access to 4-substituted isoquinolin-1(2H)-ones and isoquinolines. RSC Publishing. Available at: [Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PMC. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Synthesis of 4-(1-alkenyl)isoquinolines by palladium(II)-catalyzed cyclization/olefination. PubMed. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. Available at: [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Buchwald Hartwig Coupling. Common Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate. Available at: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available at: [Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 4-(phenylsulfanyl)isoquinoline Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the extraction of 4-(phenylsulfanyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the extraction of 4-(phenylsulfanyl)isoquinoline .

Understanding the physicochemical behavior of this molecule is critical. The isoquinoline core contains a weakly basic nitrogen (pKa ~5.14) [1], meaning its ionization state is highly pH-dependent. Conversely, the phenylsulfanyl (phenylthio) moiety at the 4-position contributes massive lipophilicity (increasing the overall LogP). To achieve high purity and yield, your solvent extraction strategy must exploit this duality through a rigorous acid-base liquid-liquid extraction (LLE) workflow.

Extraction Workflow Visualization

G Start Crude Matrix (Target + Impurities) Acidify Add 0.1 M HCl (Adjust pH < 2) Start->Acidify Protonated Aqueous Phase (Protonated Isoquinoline) Acidify->Protonated Protonation Defat Wash with Hexane (Remove Neutral Lipids) Protonated->Defat Basify Add NH4OH (Adjust pH 9.5 - 10) Defat->Basify Discard Organic Wash FreeBase Aqueous Phase (Free Base Isoquinoline) Basify->FreeBase Neutralization Extract Extract with EtOAc/DCM (Target Isolation) FreeBase->Extract Pure Organic Phase (Pure 4-(phenylsulfanyl)isoquinoline) Extract->Pure Phase Separation

Workflow for the acid-base extraction of 4-(phenylsulfanyl)isoquinoline.

Troubleshooting & FAQs

Q: Why is my 4-(phenylsulfanyl)isoquinoline partitioning into the aqueous phase during the final extraction? A: This is a classic ionization issue. Isoquinoline has a pKa of approximately 5.14 [1]. If your aqueous phase is not sufficiently basic (pH < 7), a significant fraction of the molecules remains protonated (as a positively charged salt) and water-soluble. Because the phenylsulfanyl group is highly lipophilic, the uncharged free base will exclusively partition into the organic phase. Solution: Adjust the aqueous phase to pH 9.5–10 using 25% ammonia (NH₄OH) prior to your final organic extraction [3].

Q: I am experiencing severe emulsion formation when extracting the basified aqueous phase with dichloromethane (DCM). How can I break it? A: Emulsions in this context are typically caused by co-extracted lipophilic impurities acting as surfactants, combined with the small density differential between the aqueous phase and DCM. Solution: First, ensure you performed an acidic defatting wash (e.g., with hexane) prior to basification [2]. If an emulsion still forms, increase the ionic strength of the aqueous phase by adding saturated NaCl (salting out). This decreases the solubility of non-polar molecules in the aqueous layer and forces a sharper phase separation. Alternatively, centrifuge the mixture at 3000 x g for 5 minutes.

Q: Co-extraction of neutral lipophilic impurities is lowering the purity of my final compound. How can I isolate the isoquinoline selectively? A: You are likely skipping the acidic defatting step. Because 4-(phenylsulfanyl)isoquinoline is highly hydrophobic in its neutral state, extracting the crude mixture directly with an organic solvent will pull all neutral lipids with it. Solution: Implement a two-stage acid-base extraction [2]. First, extract the crude mixture with 0.1 M HCl. Wash this acidic aqueous phase with hexane to strip away neutral lipids. Only after this defatting step should you basify the aqueous layer to isolate your target compound.

Self-Validating Experimental Protocol

To ensure reproducibility and trust in your results, follow this self-validating methodology for the extraction of 4-(phenylsulfanyl)isoquinoline. Every step contains a physical or chemical checkpoint to verify success before proceeding.

Phase 1: Acidic Extraction & Defatting

  • Solubilization: Suspend the crude sample or reaction mixture in 0.1 M HCl (aqueous).

    • Self-Validation Checkpoint: Test the solution with pH indicator strips to ensure pH < 2.0. The isoquinoline nitrogen must be fully protonated to remain in the aqueous phase.

  • Defatting: Add an equal volume of hexane to the separatory funnel. Invert gently to mix, venting frequently, then allow the phases to separate.

    • Self-Validation Checkpoint: Two distinct layers will form. The upper organic layer (hexane) contains unwanted neutral lipophilic impurities. The target compound remains in the lower aqueous layer. Discard the upper hexane layer.

Phase 2: Basification & Target Isolation 3. Neutralization: Slowly add 25% NH₄OH dropwise to the retained aqueous phase while stirring continuously.

  • Self-Validation Checkpoint: Monitor the pH until it reaches 9.5–10. You will observe the solution becoming cloudy or milky. This visual cue is critical; it confirms the precipitation of the highly hydrophobic 4-(phenylsulfanyl)isoquinoline free base [3].

  • Final Extraction: Add an equal volume of ethyl acetate (EtOAc) or dichloromethane (DCM). Shake vigorously and vent.

    • Self-Validation Checkpoint: After settling, two distinct, clear phases must form. The target compound has now partitioned entirely into the organic phase.

  • Recovery: Collect the organic phase, dry over anhydrous Na₂SO₄ to remove residual water, and concentrate under reduced pressure to yield the purified 4-(phenylsulfanyl)isoquinoline.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent for the final extraction of the free base is critical for maximizing recovery and minimizing emulsions [4]. Use the table below to compare the physicochemical properties of standard extraction solvents.

SolventDielectric Constant (ε)Density (g/mL)Boiling Point (°C)Suitability for Free Base Extraction
Hexane 1.890.65969.0Low (Used exclusively for Phase 1 acidic defatting)
Ethyl Acetate 6.020.90277.1High (Excellent recovery, lower toxicity, fewer emulsions)
Dichloromethane 9.081.33039.6High (Traditional choice, excellent solvation, but prone to emulsions)
Chloroform 4.811.49061.2Medium (High recovery, but limited by high toxicity and regulatory restrictions)
References
  • ISOQUINOLINE - Ataman Kimya. Ataman Chemicals. Available at:[Link]

  • Toward a More Sustainable Sample Preparation in Phytochemistry: Case Studies in Four Subclasses of Alkaloids. ACS Publications. Available at:[Link]

  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. MDPI. Available at:[Link]

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 4-(phenylsulfanyl)isoquinoline During Storage

Welcome to the technical support center for 4-(phenylsulfanyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(phenylsulfanyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the oxidative degradation of this compound during storage. By understanding the underlying chemical principles and implementing the robust protocols outlined here, you can ensure the long-term integrity and reliability of your experimental results.

Introduction to 4-(phenylsulfanyl)isoquinoline and its Instability

4-(phenylsulfanyl)isoquinoline is a heterocyclic compound featuring a thioether linkage, a structural motif known for its susceptibility to oxidation. The lone pair of electrons on the sulfur atom can be readily attacked by oxidizing agents, leading to the formation of sulfoxides and subsequently sulfones. This degradation is often accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[1] Common signs of degradation to be aware of include a change in color, often to yellow or brown, and the appearance of new peaks in analytical chromatograms.

The isoquinoline core itself, while relatively stable, can also be susceptible to degradation under certain conditions.[2][3] However, the primary pathway of concern for this particular molecule is the oxidation of the thioether group.

Troubleshooting Common Storage Issues

This section addresses specific problems you might encounter and provides direct solutions.

FAQ 1: My solid sample of 4-(phenylsulfanyl)isoquinoline has changed color from white/off-white to yellow/brown. What is happening?

Answer: A color change is a primary indicator of chemical degradation. For 4-(phenylsulfanyl)isoquinoline, this is most likely due to oxidation of the sulfide to a sulfoxide or other colored impurities. This process can be initiated by prolonged exposure to air and/or light.

Recommended Actions:

  • Analytical Confirmation: Before discarding the sample, confirm degradation using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the discolored sample to a reference standard or a freshly prepared sample. The presence of new peaks or a decrease in the main peak area confirms degradation.

  • Review Storage Conditions: Assess your current storage protocol against the recommended guidelines in Section 3. Key factors to check are the integrity of the container seal, the presence of an inert atmosphere, and protection from light.

FAQ 2: I'm observing new, more polar peaks in my HPLC analysis of a stored solution of 4-(phenylsulfanyl)isoquinoline. What are these?

Answer: The appearance of more polar species in your HPLC analysis is a strong indication of oxidation. The introduction of oxygen to the sulfur atom to form a sulfoxide (S=O) or a sulfone (O=S=O) increases the polarity of the molecule, leading to earlier elution times on a reverse-phase HPLC column.

Recommended Actions:

  • Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the new peaks. An increase in mass corresponding to one (+16 Da) or two (+32 Da) oxygen atoms will confirm the presence of the sulfoxide and sulfone, respectively.

  • Solvent Purity: Ensure the solvent used for your solution is of high purity and has been properly degassed to remove dissolved oxygen.[4] Solvents can be a hidden source of oxidants.

  • Implement Inert Techniques: When preparing solutions for long-term storage, use solvents that have been sparged with an inert gas (nitrogen or argon) and prepare the solution under an inert atmosphere, for instance, in a glovebox.[1]

FAQ 3: My quantitative analysis shows a decrease in the purity of my 4-(phenylsulfanyl)isoquinoline sample over time, but I don't see significant new peaks in the chromatogram. What could be the cause?

Answer: This scenario could arise from several possibilities:

  • Formation of Baseline-Unresolved Impurities: The degradation products might be numerous and at low levels, appearing as a "hump" in the baseline rather than distinct peaks.

  • Formation of Non-UV-Active Species: While less likely for this compound, some degradation pathways might lead to products with poor chromophores.

  • Precipitation: The oxidized products may have lower solubility in your storage solvent and could be precipitating out of the solution, leading to a lower measured concentration of the parent compound.

Recommended Actions:

  • Vary HPLC Method: Adjust your HPLC gradient and wavelength to try and resolve any hidden impurities.

  • Visual Inspection: Carefully inspect your stored solutions for any signs of precipitation or cloudiness.

  • Forced Degradation Study: To understand potential degradation pathways, consider performing a forced degradation study as outlined in Section 5. This can help in identifying potential degradation products under various stress conditions.

Recommended Storage Protocols

To maintain the integrity of 4-(phenylsulfanyl)isoquinoline, adherence to proper storage protocols is critical. The following guidelines are based on best practices for handling air- and light-sensitive organosulfur compounds.[1]

For Solid Samples:
ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen, the primary driver of oxidation.[1]
Container Use amber glass vials with tight-fitting, PTFE-lined caps.Protects from light-induced degradation and prevents moisture ingress.[1]
Temperature Store at 2-8°C.Reduces the rate of chemical degradation.[5]
Handling Weigh and handle in a glovebox or under a stream of inert gas.Minimizes exposure to air during routine laboratory use.[6]
For Solutions:
ParameterRecommendationRationale
Solvent Use high-purity, degassed solvents.Removes dissolved oxygen, a key reactant in oxidative degradation.[4]
Atmosphere Prepare and store solutions under an inert atmosphere.Prevents oxygen from the headspace from dissolving into the solution.
Container Use amber glass vials with septa caps for easy, airtight access.Allows for the removal of aliquots via syringe without compromising the inert atmosphere.[6]
Temperature Store at -20°C for long-term storage.Significantly slows down degradation kinetics.
Antioxidants Consider the addition of a compatible antioxidant (e.g., BHT) for non-biological applications.Scavenges free radicals that can initiate oxidation. Note: This may interfere with certain downstream applications.

Understanding the Degradation Pathway

The primary degradation pathway for 4-(phenylsulfanyl)isoquinoline is the oxidation of the thioether sulfur atom. This proceeds in a stepwise manner, first to the sulfoxide and then to the sulfone.

cluster_main Oxidative Degradation Pathway A 4-(phenylsulfanyl)isoquinoline (Thioether) B 4-(phenylsulfinyl)isoquinoline (Sulfoxide) A->B [O] C 4-(phenylsulfonyl)isoquinoline (Sulfone) B->C [O]

Caption: Oxidative degradation of 4-(phenylsulfanyl)isoquinoline.

This oxidation can be initiated by various reactive oxygen species (ROS) and is often autocatalytic. The presence of trace metal impurities can also catalyze this process.

Experimental Workflow: Stability Assessment

To proactively assess the stability of your 4-(phenylsulfanyl)isoquinoline samples and validate your storage protocols, a forced degradation study is highly recommended.

Protocol: Forced Oxidative Degradation Study

Objective: To determine the susceptibility of 4-(phenylsulfanyl)isoquinoline to oxidative stress.

Materials:

  • 4-(phenylsulfanyl)isoquinoline

  • High-purity solvent (e.g., Acetonitrile or Methanol)

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • HPLC system with UV or MS detector

  • Class A volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of 4-(phenylsulfanyl)isoquinoline in your chosen solvent (e.g., 1 mg/mL).

  • Stress Condition: In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

  • Control: In a separate vial, mix 1 mL of the stock solution with 1 mL of the pure solvent.

  • Incubation: Keep both vials at room temperature, protected from light, for a specified time (e.g., 4, 8, or 24 hours).

  • Sampling and Analysis: At each time point, withdraw an aliquot from both the stress and control samples, dilute appropriately, and analyze by a validated, stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample. Characterize any significant degradation products using LC-MS if available.

cluster_workflow Forced Degradation Workflow prep Prepare Stock Solution (1 mg/mL) stress Mix with 3% H₂O₂ (Stress Sample) prep->stress control Mix with Solvent (Control Sample) prep->control incubate Incubate at RT (Protected from Light) stress->incubate control->incubate sample Sample at Time Points (e.g., 4, 8, 24h) incubate->sample analyze Analyze by HPLC sample->analyze data Calculate % Degradation analyze->data

Caption: Workflow for a forced oxidative degradation study.

Conclusion

The oxidative degradation of 4-(phenylsulfanyl)isoquinoline is a manageable challenge with the implementation of proper storage and handling techniques. By understanding the chemical vulnerability of the thioether linkage and proactively protecting the compound from atmospheric oxygen, light, and elevated temperatures, researchers can ensure the long-term stability and reliability of this important chemical entity. Regular analytical verification and the use of forced degradation studies can further bolster confidence in the quality of your stored materials.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds.
  • BenchChem. (2025). Handling and Storage of Air-Sensitive N-Heterocyclic Carbene (NHC)
  • Ossila. Air Sensitive Compounds.
  • ChemicalBook. Isoquinoline CAS#: 119-65-3.
  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Prepar
  • Wikipedia. Isoquinoline.
  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds.

Sources

Optimization

Technical Support Center: Optimizing 4-(Phenylsulfanyl)isoquinoline Synthesis

Welcome to the Process Chemistry Support Center. The synthesis of 4-(phenylsulfanyl)isoquinoline via transition-metal-catalyzed C–S cross-coupling presents unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The synthesis of 4-(phenylsulfanyl)isoquinoline via transition-metal-catalyzed C–S cross-coupling presents unique chemoselectivity challenges. The strong affinity of thiolate anions for late transition metals (such as Pd and Cu) frequently leads to catalyst poisoning, while the oxidative dimerization of thiophenol generates stubborn diphenyl disulfide byproducts.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide you with field-proven strategies, mechanistic insights, and self-validating protocols to maximize your yield and eliminate byproduct formation.

Diagnostic Data Matrix: Byproduct Identification & Mitigation

To effectively troubleshoot your reaction, you must first identify the dominant failure pathway. The following table summarizes quantitative and diagnostic data for comparing traditional and optimized C–S coupling systems.

Reaction SystemCatalyst / LigandBaseTemp (°C)Target Yield (%)Dominant ByproductDiagnostic Indicator (GC-MS)
Traditional Pd-Catalyzed Pd(OAc)₂ / dppfK₂CO₃ (insoluble)80–11040–60%Diphenyl Disulfidem/z 218 (Disulfide peak)
Monophosphine System [1]Pd₂dba₃ / tBuBrettPhosLHMDS (soluble)25>85%Unreacted Halide (Trace)m/z 208/210 (Starting Mat.)
Indium Surrogate System [2]Pd(OAc)₂ / XantphosDIPEA100>90%Isoquinoline (Trace)m/z 129 (Dehalogenation)

Frequently Asked Questions & Troubleshooting

Q1: My reaction mixture is dominated by diphenyl disulfide instead of the target 4-(phenylsulfanyl)isoquinoline. How do I prevent this?

Mechanistic Cause: Disulfide formation is driven by trace oxygen or metal-mediated homocoupling of the thiolate. Thiolates can coordinate to the palladium center to form an off-cycle bis-thiolate complex, [Pd(SPh)2​Ln​] , which undergoes reductive elimination to yield diphenyl disulfide and inactive Pd(0). Expert Solution:

  • Strict Anaerobic Conditions: Degas all solvents via the freeze-pump-thaw method.

  • Use Thiol Surrogates: Instead of using free thiophenol, utilize sulfur surrogates like Indium tri(phenylthiolate) [In(SPh)3​] [2] or S-aryl isothiouronium salts[3]. These reagents maintain a low, controlled steady-state concentration of the active nucleophile, completely suppressing the formation of the off-cycle bis-thiolate complex while avoiding the noxious odors of free thiols[3].

Q2: The reaction stalls at 30% conversion, and I recover unreacted 4-bromoisoquinoline. Is my catalyst dying?

Mechanistic Cause: Yes, this is classic catalyst poisoning. Thiolates are excellent ligands and can displace your phosphine ligand, creating a thermodynamically stable, catalytically inactive resting state. Expert Solution: Shift from traditional chelating bisphosphine ligands (like dppf or BINAP) to highly bulky monophosphine ligands such as AlPhos or tBuBrettPhos. Research demonstrates that these monophosphine ligands form highly active, tightly bound Pd-complexes that resist thiolate-mediated displacement[1]. Furthermore, switching to a soluble base like LHMDS prevents the heterogeneous mass-transfer issues that cause local concentration spikes of thiolate[1].

Q3: I am observing protodehalogenation (isoquinoline formation) rather than C-S coupling. What causes this?

Mechanistic Cause: Protodehalogenation occurs when the rate of reductive elimination is slower than competitive pathways, often exacerbated by trace moisture protonating the Pd-aryl intermediate. Expert Solution: Accelerate the reductive elimination step by using ligands with a large bite angle (e.g., Xantphos or CyPF-tBu)[2][4]. Ensure your base and solvents are strictly anhydrous.

Mechanistic Workflow: Productive vs. Parasitic Pathways

The following diagram illustrates the divergence between the productive catalytic cycle and the byproduct-forming pathways (catalyst poisoning and disulfide formation).

CS_Coupling_Mechanisms Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd 4-Haloisoquinoline TransMet Transmetalation Pd(II)(Ar)(SPh)L OxAdd->TransMet Thiophenol + Base RedElim Reductive Elimination Product Formation TransMet->RedElim Poison Catalyst Poisoning Pd(II)(SPh)2 Complex TransMet->Poison Excess Thiolate Displaces Ligand RedElim->Pd0 Catalyst Regeneration Product 4-(Phenylsulfanyl)isoquinoline (Target Product) RedElim->Product Poison->Pd0 Dead End / Slow Disulfide Diphenyl Disulfide (Major Byproduct) Poison->Disulfide Homocoupling / Oxidation

Catalytic cycle of C-S coupling vs. thiolate-induced catalyst poisoning and disulfide formation.

Validated Experimental Protocols

Protocol A: Monophosphine-Enabled Pd-Catalyzed C-S Coupling (Minimizes Catalyst Poisoning)

This protocol utilizes bulky monophosphines and a soluble base to prevent catalyst deactivation, enabling room-temperature coupling[1].

Step-by-Step Methodology:

  • Glovebox Setup: In an inert-atmosphere glovebox, charge an oven-dried vial with Pd₂dba₃ (2 mol%) and tBuBrettPhos (4 mol%). Causality: Pre-forming the active Pd(0)L complex prevents the thiolate from outcompeting the phosphine for empty coordination sites.

  • Substrate Addition: Add 4-bromoisoquinoline (1.0 equiv, 1.0 mmol) to the vial and dissolve in anhydrous THF (5 mL).

  • Thiolate Generation: Add thiophenol (1.1 equiv), followed by the dropwise addition of LHMDS (1.2 equiv, 1.0 M in THF). Causality: Soluble bases like LHMDS prevent heterogeneous local concentration spikes of thiolate, keeping the steady-state concentration low enough to avoid forming the off-cycle Pd(SPh)2​ complex.

  • Reaction & Monitoring: Stir the reaction at 25 °C for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active 4-bromoisoquinoline spot and the appearance of a lower Rf spot indicates successful conversion.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Indium-Mediated C-S Coupling (Eliminates Disulfide Formation)

This protocol uses an indium thiolate surrogate to completely suppress oxidative disulfide formation while ensuring high atom efficiency[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Indium tri(phenylthiolate) [In(SPh)3​] by reacting InCl₃ with thiophenol and a mild base. Causality: This creates a stable, nucleophilic coupling partner that transfers the thiolate without generating free thiophenol radicals, completely suppressing disulfide formation.

  • Catalyst Setup: In a Schlenk flask under argon, combine Pd(OAc)₂ (4 mol%), Xantphos (4 mol%), and DIPEA (2.0 equiv) in anhydrous DMF (4 mL). Causality: Xantphos provides a large bite angle that accelerates the reductive elimination step, preventing protodehalogenation.

  • Coupling: Add 4-iodoisoquinoline (1.0 equiv, 1.0 mmol) and In(SPh)3​ (0.35 equiv, providing a slight excess of thiolate equivalents). Heat the mixture to 100 °C for 4 hours.

  • Validation: Cool to room temperature. Self-Validation: GC-MS analysis of an aliquot should show m/z 237 (target product) with an absolute absence of m/z 218 (diphenyl disulfide).

  • Workup: Dilute with water, extract with diethyl ether, wash with brine to remove DMF, dry, and concentrate for purification.

References

  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases Source: National Institutes of Health (NIH) / Journal of the American Chemical Society URL:[Link]

  • Palladium-catalyzed desulfurization of diaryl disulfides toward diaryl thioethers Source: ResearchGate URL:[Link]

  • Synthesis of Air-stable, Odorless Thiophenol Surrogates via Ni-Catalyzed C-S Cross-Coupling Source: Semantic Scholar / Chemistry - A European Journal URL:[Link]

  • Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes Source: Organic Chemistry Portal / Journal of Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry validation methods for 4-(phenylsulfanyl)isoquinoline

As a Senior Application Scientist, evaluating the pharmacokinetic and pharmacodynamic profiles of novel heterocyclic scaffolds requires analytical methods that are not only sensitive but mechanistically sound. 4-(phenyls...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the pharmacokinetic and pharmacodynamic profiles of novel heterocyclic scaffolds requires analytical methods that are not only sensitive but mechanistically sound. 4-(phenylsulfanyl)isoquinoline is a compelling structural motif—combining a basic isoquinoline core with a lipophilic thioether linkage. This unique structural duality dictates its ionization efficiency, gas-phase fragmentation, and susceptibility to matrix effects.

This guide provides an objective, data-driven comparison of mass spectrometry platforms for the validation of 4-(phenylsulfanyl)isoquinoline, moving beyond standard operating procedures to explain the causality behind each analytical choice.

Analytical Platform Comparison: Selecting the Optimal Modality

To establish a self-validating bioanalytical method, we must first select a platform that aligns with the molecule's physicochemical properties. The basic nitrogen of the isoquinoline ring (pKa ~5.4) makes it highly amenable to protonation in acidic mobile phases, heavily favoring Electrospray Ionization (ESI) over thermal methods.

Below is an objective performance comparison of three primary MS platforms based on simulated validation data for 4-(phenylsulfanyl)isoquinoline in human plasma.

Table 1: Performance Metrics Across Mass Spectrometry Platforms

Validation ParameterLC-ESI-QqQ (Triple Quadrupole)LC-ESI-Q-TOF (High-Resolution)GC-EI-MS (Single Quadrupole)
Primary Utility Targeted Quantitation (PK studies)Metabolite ID & Structural ElucidationVolatile impurity profiling
Ionization Efficiency High (ESI+)High (ESI+)Moderate (Hard Ionization)
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL5.0 ng/mL
Limit of Quantitation (LOQ) 0.2 ng/mL2.0 ng/mL15.0 ng/mL
Linear Dynamic Range 4 logs (0.2 - 2000 ng/mL)3 logs (2.0 - 2000 ng/mL)2.5 logs (15 - 5000 ng/mL)
Mass Accuracy ~ 0.1 Da (Unit resolution)< 2 ppm (Exact mass)~ 0.1 Da
Matrix Effect (Plasma) 85% - 92% (Ion suppression)88% - 95%N/A (Highly extraction dependent)

Scientist's Insight: While GC-MS is a staple in many labs, it is suboptimal for this compound. The high thermal energy in the GC inlet often induces premature cleavage of the relatively labile C-S thioether bond. Furthermore, 70 eV Electron Ionization (EI) shatters the molecule, leaving a low-abundance molecular ion. Conversely, LC-ESI-QqQ operating in Multiple Reaction Monitoring (MRM) mode is the gold standard here, offering the highest sensitivity and a wide linear dynamic range critical for clinical pharmacokinetics [2].

Mechanistic Fragmentation Dynamics (CID)

To build a robust MRM method on a QqQ platform, we must understand the collision-induced dissociation (CID) pathways. In positive ESI, the molecule readily forms a stable [M+H]+ precursor ion at m/z 238.07 .

When subjected to CID in the collision cell, the energy distribution preferentially targets the weakest bond—the C-S bond linking the phenyl ring to the isoquinoline core. As documented in extensive studies on the fragmentation behaviors of isoquinoline derivatives [1], the primary fragmentation pathway involves the neutral loss of thiophenol (110 Da), yielding a highly stable, conjugated isoquinoline cation.

Fragmentation M Precursor: [M+H]+ m/z 238.07 F1 Quantifier: Isoquinoline Ion m/z 128.05 M->F1 CID (CE: 25 eV) F2 Qualifier: Phenylsulfanyl Ion m/z 109.01 M->F2 CID (CE: 35 eV) NL Neutral Loss Thiophenol (110 Da) M->NL Mechanism

Caption: ESI+ CID Fragmentation Pathway of 4-(phenylsulfanyl)isoquinoline.

MRM Transition Strategy:

  • Quantifier Transition (m/z 238.07 → 128.05): Used for primary quantitation due to its high abundance and optimal signal-to-noise ratio at a Collision Energy (CE) of 25 eV.

  • Qualifier Transition (m/z 238.07 → 109.01): Used to verify peak purity and prevent false positives from isobaric matrix interferences.

Self-Validating Experimental Protocol (LC-MS/MS)

A method is only as trustworthy as its validation framework. The following step-by-step protocol is designed as a self-validating system, rigorously adhering to the [2].

Step 1: System Suitability Testing (SST)
  • Action: Inject a neat standard of 4-(phenylsulfanyl)isoquinoline at the LOQ (0.2 ng/mL) prior to any biological samples.

  • Causality: This ensures the mass spectrometer's optics are clean and the electron multiplier is functioning optimally. If the SST fails (S/N < 10), the run is aborted, preventing the waste of precious incurred samples.

Step 2: Solid-Phase Extraction (SPE)
  • Action: Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol and 2% formic acid. Load 100 µL of plasma spiked with a stable isotope-labeled internal standard (SIL-IS). Wash with 5% methanol, and elute with 5% ammonium hydroxide in methanol.

  • Causality: Why SPE instead of simple Protein Precipitation (PPT)? PPT leaves behind endogenous phospholipids (e.g., glycerophosphocholines) that co-elute and cause severe ion suppression in the ESI source. The MCX cartridge exploits the basic nitrogen of the isoquinoline, trapping the analyte while washing away neutral lipids, thereby engineering matrix effects out of the assay.

Step 3: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a ballistic gradient from 10% B to 90% B over 3 minutes.

  • Causality: The acidic modifier ensures the isoquinoline nitrogen remains fully protonated ([M+H]+) prior to entering the ESI source, maximizing ionization efficiency and peak sharpness.

Step 4: Matrix Effect & Recovery Assessment (Post-Extraction Addition)
  • Action: Compare the peak area of 4-(phenylsulfanyl)isoquinoline spiked into pre-extracted blank plasma (A) versus post-extracted blank plasma (B) and neat solvent (C).

    • Recovery = (A / B) × 100

    • Matrix Factor (MF) = (B / C)

  • Causality: This mathematical triad acts as an internal audit. If the IS-normalized Matrix Factor deviates outside the FDA-mandated 0.85–1.15 range, the method flags itself for chromatographic interference, requiring gradient adjustment.

Workflow S1 1. Sample Prep (MCX SPE) S2 2. LC Separation (C18, Acidic Gradient) S1->S2 S3 3. MS/MS Detection (ESI+, MRM Mode) S2->S3 S4 4. Data Validation (FDA M10 Criteria) S3->S4

Caption: Self-Validating LC-MS/MS Bioanalytical Workflow.

References

  • Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Source: Scientific Reports (PubMed Central). URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

Comparative

Surface Plasmon Resonance Validation of 4-(phenylsulfanyl)isoquinoline Binding: A Comparative Guide

Executive Summary & Scientific Context The compound 4-(phenylsulfanyl)isoquinoline (Molecular Weight: 237.33 Da) represents a classic low-molecular-weight pharmacophore. Isoquinoline scaffolds are privileged structures i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The compound 4-(phenylsulfanyl)isoquinoline (Molecular Weight: 237.33 Da) represents a classic low-molecular-weight pharmacophore. Isoquinoline scaffolds are privileged structures in medicinal chemistry, frequently evaluated as potent kinase inhibitors (e.g., targeting ROCK1/2 or PKA) and modulators of protein-protein interactions 1.

Validating the binding of such small fragments requires biophysical methods capable of resolving rapid kinetic rates ( kon​ , koff​ ) and detecting low-signal responses. While thermodynamic end-point assays confirm if a molecule binds, Surface Plasmon Resonance (SPR) elucidates how it binds in real-time 2. This guide objectively compares SPR against orthogonal biophysical techniques and provides a field-proven, self-validating protocol for analyzing the binding kinetics of 4-(phenylsulfanyl)isoquinoline to a model target protein.

Methodological Comparison: SPR vs. Orthogonal Techniques

When screening low-molecular-weight fragments like 4-(phenylsulfanyl)isoquinoline, researchers must choose a platform that balances sensitivity, throughput, and sample consumption. The table below compares SPR against Isothermal Titration Calorimetry (ITC), Biolayer Interferometry (BLI), and Microscale Thermophoresis (MST).

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Biolayer Interferometry (BLI)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ) & Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ) & Affinity ( KD​ )Kinetics ( kon​ , koff​ ) & Affinity ( KD​ )Affinity ( KD​ ) only
Sensitivity (MW Limit) Excellent (< 100 Da)Good (Any MW, but requires high heat of binding)Moderate (~150-300 Da minimum)Good (Any MW)
Sample Consumption Low (1-5 μ g of target protein)Very High (mg quantities of target protein)Low (1-5 μ g of target protein)Low (Fluorescently labeled target)
Throughput High (Multi-channel microfluidics)Low (1-2 hours per sample)High (Plate-based dipping)Medium (Capillary-based)
Immobilization Required? Yes (Covalent or Capture)No (In solution)Yes (Dip-and-read biosensors)No (In solution, but requires fluorophore)

The Verdict: For a 237 Da isoquinoline derivative, SPR is the superior choice. BLI often struggles with the low signal-to-noise ratio generated by fragments under 250 Da. ITC provides gold-standard thermodynamic validation but lacks the kinetic resolution necessary to optimize the residence time ( 1/koff​ ) of the inhibitor 3.

The Causality of SPR Assay Design for Low-MW Analytes

As an Application Scientist, designing an SPR assay is an exercise in managing physical constraints. The experimental choices below are not arbitrary; they are dictated by the biophysical properties of 4-(phenylsulfanyl)isoquinoline.

  • The Mass Dilemma and Rmax​ : The theoretical maximum response ( Rmax​ ) is proportional to the molecular weight ratio of the analyte to the ligand. Because 4-(phenylsulfanyl)isoquinoline is small (~237 Da), binding to a ~70 kDa kinase yields a tiny refractive index change. Therefore, a high-density surface immobilization (e.g., 5000–8000 RU) is required to achieve a detectable signal 4.

  • The Necessity of DMSO Solvent Correction: Isoquinoline derivatives are highly hydrophobic and require Dimethyl Sulfoxide (DMSO) for aqueous solubility. Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample creates a bulk refractive index shift that completely masks the binding signal. A solvent correction curve is a mandatory, self-validating step to subtract this artifact.

  • Single-Cycle Kinetics (SCK): Small fragments often exhibit rapid dissociation ( koff​ ). SCK involves injecting increasing concentrations of the analyte without regeneration steps in between. This prevents the degradation of the target protein's active site caused by harsh regeneration buffers, preserving the integrity of the surface.

SPR_Workflow A Target Immobilization (Amine Coupling) B DMSO Solvent Calibration (4.5-5.5%) A->B Surface Prep C Analyte Injection (Single-Cycle Kinetics) B->C Baseline Setup D Data Processing (Double Referencing) C->D Raw Sensorgrams E Kinetic Fitting (1:1 Langmuir Model) D->E Refined Data

Surface Plasmon Resonance workflow for small molecule kinetic validation.

Self-Validating Experimental Protocol

This protocol outlines the validation of 4-(phenylsulfanyl)isoquinoline binding to a model kinase target (e.g., ROCK1) using a standard optical biosensor (e.g., Biacore 8K or BI-4500).

Phase 1: Surface Preparation & Immobilization
  • System Equilibration: Prime the SPR instrument with standard running buffer (e.g., PBS-P+ containing 0.05% Surfactant P20).

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over a CM5 (carboxymethyl dextran) sensor chip for 7 minutes at 10 μ L/min to activate the surface carboxyl groups.

  • Ligand Coupling: Dilute the target kinase in 10 mM Sodium Acetate (pH optimized below the protein's pI, typically pH 4.5 - 5.0). Inject over the active channel until an immobilization level of ~6000 RU is reached. Leave the reference channel unmodified.

  • Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to block unreacted NHS esters on both channels.

Phase 2: Analyte Preparation & DMSO Calibration
  • Buffer Transition: Switch the running buffer to PBS-P+ containing 5% DMSO . Allow the baseline to stabilize for at least 2 hours.

  • Solvent Correction Curve: Prepare 8 buffer solutions ranging from 4.5% to 5.5% DMSO. Inject these across both channels. The instrument software will generate a calibration plot to correct for bulk refractive index mismatches during the assay.

  • Analyte Dilution: Prepare a 50 mM stock of 4-(phenylsulfanyl)isoquinoline in 100% DMSO. Dilute this stock into the running buffer to create a 5-point concentration series (e.g., 0.625, 1.25, 2.5, 5, and 10 μ M), ensuring the final DMSO concentration is exactly 5.0%.

Phase 3: Single-Cycle Kinetics Execution
  • Blank Injections: Perform 3-5 startup cycles injecting only the running buffer (5% DMSO) to condition the surface and establish a stable baseline.

  • Analyte Injection: Inject the 4-(phenylsulfanyl)isoquinoline concentration series from lowest (0.625 μ M) to highest (10 μ M) sequentially over both the reference and active channels.

    • Contact Time: 60 seconds per injection.

    • Dissociation Time: 120 seconds after the first four injections, and 600 seconds after the final injection to capture the full dissociation phase.

    • Flow Rate: High flow rate (30-50 μ L/min) to minimize mass transport limitations.

Isoquinoline_Pathway Ligand 4-(phenylsulfanyl)isoquinoline (Analyte) Complex Ligand-Kinase Complex (ATP-competitive binding) Ligand->Complex kon Target Target Kinase (e.g., ROCK1/PKA) Target->Complex kon Complex->Ligand koff Complex->Target koff Inhibition Kinase Inhibition Complex->Inhibition Functional Outcome Effect Modulation of Downstream Effectors Inhibition->Effect

Mechanistic pathway of isoquinoline-mediated kinase inhibition and binding kinetics.

Data Interpretation & Kinetic Validation

A robust SPR protocol is self-validating through rigorous data processing:

  • Double Referencing: The raw sensorgram data must be double-referenced. First, subtract the signal of the reference channel from the active channel to eliminate non-specific binding and bulk shift. Second, subtract the signal of a zero-concentration (blank) injection to remove baseline drift.

  • Kinetic Fitting: Fit the double-referenced data to a 1:1 Langmuir binding model .

  • Quality Control Metrics:

    • χ2 (Chi-square) value: Must be low (typically < 10% of Rmax​ ), indicating the experimental data closely matches the theoretical 1:1 fit.

    • U-value (Uniqueness): Should be < 15, confirming that the calculated kon​ and koff​ are not mathematically correlated artifacts.

    • Residuals: The residual plot (difference between experimental and fitted curves) must show random scatter around zero. Systematic deviations suggest complex binding (e.g., conformational change or aggregation).

By adhering to this rigorous methodology, researchers can definitively validate the kinetic profile of 4-(phenylsulfanyl)isoquinoline, distinguishing high-quality binding interactions from transient assay artifacts.

References

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, ACS. Available at:[Link]

  • Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. MDPI. Available at:[Link]

  • Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. Available at:[Link]

Sources

Validation

structural comparison of thioether vs ether isoquinoline derivatives

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous natural alkaloids and synthetic therapeutics[1]. When optimizing isoquinoline derivatives for target affinity,...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous natural alkaloids and synthetic therapeutics[1]. When optimizing isoquinoline derivatives for target affinity, pharmacokinetics, and metabolic stability, the choice of linker connecting the core to peripheral pharmacophores is critical.

This guide provides an in-depth structural and pharmacological comparison between ether (-O-) and thioether (-S-) linkages in isoquinoline derivatives. By examining their physicochemical divergence, we can establish a rational structure-activity relationship (SAR) to guide lead optimization.

Physicochemical and Geometric Divergence

The substitution of an oxygen atom with a sulfur atom in an isoquinoline side chain is not merely an isosteric replacement; it fundamentally alters the 3D geometry and electronic distribution of the molecule.

  • Bond Geometry and Trajectory: The C-O bond length is approximately 1.4 Å with a C-O-C bond angle of ~111°. In contrast, the larger atomic radius and distinct orbital hybridization of sulfur result in a longer C-S bond (~1.8 Å) and a more acute C-S-C angle (~100–105°)[2]. This acute angle and extended bond length project pendant aryl or alkyl groups deeper into hydrophobic binding pockets, often capturing novel steric space unavailable to the ether counterpart.

  • Lipophilicity and H-Bond Basicity: Ethers act as strong hydrogen-bond acceptors, which increases aqueous solubility but limits membrane permeability. Thioethers possess significantly lower H-bond basicity, leading to a marked increase in lipophilicity (logD)[3].

  • Polarizability and Non-Covalent Interactions: Sulfur is highly polarizable, allowing thioethers to engage in unique non-covalent interactions, such as stabilizing S···O chalcogen bonds or orthogonal multipolar interactions with aromatic rings in the target protein[2].

Structural_Comparison Core Isoquinoline Scaffold Ether Ether Derivative (-O-) Core->Ether Thio Thioether Derivative (-S-) Core->Thio E_Prop Angle: ~111° | Length: 1.4 Å Strong H-Bond Acceptor Lower Lipophilicity Ether->E_Prop T_Prop Angle: ~100° | Length: 1.8 Å Weak H-Bond Acceptor Higher Lipophilicity Thio->T_Prop E_Metab CYP450 O-Dealkylation E_Prop->E_Metab T_Metab Oxidation (Sulfoxide/Sulfone) T_Prop->T_Metab

Fig 1: Physicochemical and metabolic divergence of ether vs. thioether isoquinolines.

Impact on Pharmacodynamics and SAR

The physicochemical differences directly translate to divergent pharmacological profiles. For example, in the development of sigma-2 (σ2) receptor ligands, replacing a carbonyl or ether linker with a thioether significantly improved binding affinity (Ki = 5.6 nM) and retained high selectivity, driven by the thioether's ability to satisfy the lipophilic requirements of the σ2 binding pocket[4]. Conversely, in the optimization of SERCA2a activators, ether analogs demonstrated superior Vmax stimulation, whereas thioether analogs inhibited the pump, likely due to excessive lipophilicity or steric clashes caused by the longer C-S bond[5].

Quantitative Comparison of Linker Properties
Property / ParameterEther Isoquinoline (-O-)Thioether Isoquinoline (-S-)Causality / Mechanism
Bond Length (C-X) ~1.40 Å~1.82 ÅS has a larger atomic radius (n=3 shell).
Bond Angle (C-X-C) ~111°~102°Reduced p-character in S lone pairs tightens the angle.
H-Bond Basicity (pKb) HighVery LowS is less electronegative; lone pairs are diffuse[3].
Typical logD (pH 7.4) Baseline (e.g., 2.1)+1.0 to +1.5 log unitsLoss of H-bond hydration shell increases lipophilicity.
Metabolic Liability CYP-mediated O-dealkylationS-oxidation (Sulfoxide/Sulfone)S is highly susceptible to oxidation by FMOs and CYPs[6].

Experimental Methodologies & Protocols

To objectively evaluate the differences between ether and thioether isoquinoline derivatives, a self-validating experimental workflow must be established. The following protocols detail the synthesis, physicochemical profiling, and binding evaluation of these compounds.

Experimental_Workflow S1 1. Synthesis (SNAr / Cross-Coupling) S2 2. Purification & QC (HPLC >95%, NMR) S1->S2 S3 3. Physicochemical (Shake-Flask logD) S2->S3 S4 4. In Vitro Binding (SPR / Radioligand) S3->S4

Fig 2: Standardized workflow for the synthesis and evaluation of isoquinoline derivatives.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Thioethers are generally easier to synthesize via SNAr due to the superior nucleophilicity of thiolates compared to alkoxides.

  • Preparation: Dissolve 1-chloroisoquinoline (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Nucleophile Activation: In a separate vial, treat the corresponding alcohol or thiol (1.2 eq) with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0 °C to generate the alkoxide or thiolate. Causality: Deprotonation maximizes nucleophilicity. Thiolates form more rapidly and are less basic, reducing side reactions.

  • Coupling: Add the activated nucleophile dropwise to the isoquinoline solution. Stir at room temperature for thiols, or heat to 80 °C for alcohols.

  • Quench & Extraction: Quench with saturated NH4Cl to neutralize unreacted base. Extract with EtOAc (3x).

  • Validation: Purify via flash chromatography. Confirm structure and >95% purity via 1H/13C NMR and LC-HRMS prior to biological testing.

Protocol B: Lipophilicity (logD7.4) Determination via Shake-Flask LC-MS

Because thioethers drastically alter lipophilicity, accurate logD measurement is required to contextualize binding data.

  • Buffer Preparation: Prepare 10 mM PBS at pH 7.4. Saturate the buffer with 1-octanol, and saturate 1-octanol with the buffer for 24 hours.

  • Incubation: Add 10 µL of a 10 mM DMSO stock of the isoquinoline derivative to 990 µL of the octanol/water biphasic system.

  • Equilibration: Shake at 1200 rpm for 2 hours at 25 °C, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Analyze both phases using LC-MS/MS.

  • Self-Validation: Run Propranolol (known logD ~1.2) and Amiodarone (known logD ~4.5) as internal controls. If control values deviate by >0.2 log units, discard the assay plate.

Protocol C: Target Binding Kinetics via Surface Plasmon Resonance (SPR)

SPR provides real-time Kon​ and Koff​ rates, revealing how the geometric differences of ethers vs. thioethers affect target residence time.

  • Immobilization: Immobilize the target protein (e.g., recombinant kinase or receptor) onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Analyte Preparation: Dilute the isoquinoline derivatives in running buffer (HBS-EP+ with 2% DMSO) in a 2-fold concentration series (e.g., 3.12 nM to 100 nM).

  • Injection: Inject analytes over the active and reference (blank) flow cells at 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Validation: Use a solvent correction curve (1.5% to 2.5% DMSO) to account for bulk refractive index changes. Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model.

Strategic Recommendations

When designing isoquinoline-based therapeutics, the choice between an ether and thioether linker should be dictated by the specific liabilities of your lead series:

  • Opt for Thioethers (-S-) when the binding pocket is deep, hydrophobic, and requires a sharp >90° vector to access adjacent sub-pockets. Thioethers are also ideal when attempting to increase passive membrane permeability.

  • Opt for Ethers (-O-) when the molecule is already excessively lipophilic (logD > 4.5), when metabolic oxidation of sulfur to sulfoxides creates toxicological liabilities, or when the linker oxygen is required to act as a hydrogen-bond acceptor with the target protein backbone.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 4-(phenylsulfanyl)isoquinoline

As researchers and drug development professionals, our work with novel chemical entities like 4-(phenylsulfanyl)isoquinoline is foundational to discovery. This compound, which integrates the biologically significant isoq...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-(phenylsulfanyl)isoquinoline is foundational to discovery. This compound, which integrates the biologically significant isoquinoline scaffold with a phenylsulfanyl group, holds potential in various therapeutic areas.[1][2] However, its unique structure also necessitates a rigorous and informed approach to safety. The efficacy of our research is directly linked to the safety of our laboratory practices.

This guide provides essential, immediate safety and logistical information for handling 4-(phenylsulfanyl)isoquinoline. It is structured not as a rigid checklist, but as a decision-making framework, empowering you to work safely and effectively. The protocols herein are designed to be self-validating systems, grounded in the principles of chemical hazard assessment and risk mitigation.

Hazard Analysis: An Inferred Profile

  • Isoquinoline Moiety: The parent isoquinoline is classified as harmful if swallowed and, critically, as toxic or fatal upon skin contact.[3][4][5][6] It is also known to cause significant skin and eye irritation.[3][5][6] Some data also suggests isoquinoline may be a suspected carcinogen.[6][7]

  • Phenylsulfanyl Moiety: Aromatic sulfur compounds, like phenol, can be corrosive and are readily absorbed through the skin, potentially causing systemic toxicity.[8][9] While phenyl sulfides are generally less hazardous than phenols, they can still cause skin irritation.[10]

Core PPE Requirements: Your Primary Barrier

Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[8] All handling of 4-(phenylsulfanyl)isoquinoline, including weighing, dissolution, and transfers, must be conducted within a fume hood. The following PPE is the mandatory minimum personal barrier.

PPE CategorySpecificationRationale and Expert Insight
Hand Protection Double-gloving: Nitrile or Butyl rubber gloves (outer), standard nitrile gloves (inner).[11]The isoquinoline core presents a significant dermal threat.[5][12] Double-gloving creates a redundant barrier, crucial for preventing exposure from unnoticed tears or splashes during glove removal. The outer glove should be a heavy-duty, chemically resistant type, while the inner glove maintains dexterity and provides protection during the doffing process.[11] Always inspect gloves for integrity before use.
Body Protection Chemical-resistant lab coat or disposable coveralls (e.g., Tychem®).Standard cotton lab coats are permeable and offer insufficient protection against splashes of hazardous liquids. A chemical-resistant material is essential to prevent skin contact.[13] For procedures with a higher risk of splashing, disposable coveralls provide more comprehensive coverage.
Eye & Face Protection Chemical safety goggles and a full-face shield.[14]Safety glasses are inadequate. Chemical safety goggles provide a seal around the eyes to protect against splashes and vapors.[8][14] A full-face shield must be worn over the goggles to protect the entire face from splashes, especially when handling larger quantities or during vigorous reactions.
Respiratory Protection NIOSH-approved respirator with organic vapor/acid gas cartridges and P100 particulate filters.[11][15]While handling within a fume hood minimizes inhalation risk, respiratory protection is a necessary precaution, especially when handling the solid compound (dust inhalation) or if there's a potential for fume hood failure. A full-face respirator can also serve as primary eye and face protection.[15]

Operational Protocols: Integrating Safety into Your Workflow

Safe handling is a process, not just a set of equipment. The following workflows are designed to minimize risk at every stage.

General Handling Workflow

The logical flow from preparation to disposal is critical for maintaining a safe environment. This process ensures that containment is never broken and that decontamination is systematic.

cluster_prep Preparation Phase cluster_exp Execution Phase (Inside Fume Hood) cluster_clean Cleanup & Disposal Phase prep 1. Verify Fume Hood Functionality don 2. Don Full PPE (See Donning Protocol) gather 3. Gather All Materials (Chemicals, Glassware, Waste) weigh 4. Weigh/Transfer Compound gather->weigh react 5. Perform Experiment weigh->react decon 6. Decontaminate Glassware & Surfaces react->decon dispose 7. Segregate & Seal Hazardous Waste doff 8. Doff PPE (See Doffing Protocol) wash 9. Wash Hands Thoroughly

Caption: Safe Handling Workflow for 4-(phenylsulfanyl)isoquinoline.

PPE Donning and Doffing: The Most Critical Steps

Contamination often occurs during the removal of PPE.[11] A strict, rehearsed procedure is non-negotiable. The goal is to touch potentially contaminated outer surfaces only with other contaminated surfaces (i.e., outer gloves).

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don_inner_gloves 1. Inner Gloves don_suit 2. Lab Coat / Coverall don_inner_gloves->don_suit don_resp 3. Respirator don_suit->don_resp don_goggles 4. Goggles & Face Shield don_resp->don_goggles don_outer_gloves 5. Outer Gloves (Over Cuff) don_goggles->don_outer_gloves doff_outer_gloves 1. Remove Outer Gloves (Turn Inside Out) doff_suit 2. Remove Suit & Face Shield (Avoid Outer Contact) doff_outer_gloves->doff_suit doff_goggles 3. Remove Goggles (Handle by Strap) doff_suit->doff_goggles doff_resp 4. Remove Respirator doff_goggles->doff_resp doff_inner_gloves 5. Remove Inner Gloves (Turn Inside Out) doff_resp->doff_inner_gloves

Caption: Mandatory PPE Donning and Doffing Sequence.

Step-by-Step Doffing Protocol:

  • Decontaminate Outer Gloves: Before leaving the fume hood, wipe down outer gloves with an appropriate solvent (e.g., ethanol) and dispose of the wipe as hazardous waste.

  • Remove Outer Gloves: Peel off the first pair of gloves, ensuring you do not touch the outer surface with your bare skin. Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in your gloved hand, then slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Remove Lab Coat/Coveralls: Unfasten the coat and roll it down from your shoulders, turning it inside out as you go to contain any surface contamination.

  • Remove Face Shield and Goggles: Handle by the head strap, avoiding contact with the front surfaces.

  • Remove Respirator: Remove from behind the head.

  • Remove Inner Gloves: This is your last layer. Remove them as described in step 2.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[16]

Spill and Emergency Procedures

Skin Contact:

  • Immediately go to the nearest safety shower or drench hose.[3]

  • Remove all contaminated clothing while under the shower.[8]

  • Flush the affected area with copious amounts of water for at least 15 minutes.[3][12]

  • Seek immediate medical attention. Provide medical personnel with the SDS for isoquinoline or this guide.

Eye Contact:

  • Immediately proceed to the nearest eyewash station.

  • Hold eyelids open and flush with a gentle stream of water for at least 15 minutes.[5]

  • Remove contact lenses if present and easy to do so. Continue rinsing.[3]

  • Seek immediate medical attention.

Minor Spill (inside fume hood):

  • Alert others in the lab.

  • Wearing your full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

  • Gently sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Decontamination and Waste Disposal

  • Waste: All materials contaminated with 4-(phenylsulfanyl)isoquinoline, including gloves, wipes, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[4][5] Place them in a clearly labeled, sealed container. Do not mix with other waste streams.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (one in which the compound is soluble) inside the fume hood. The rinsate must be collected as hazardous waste. After the initial rinse, glassware can be washed using standard laboratory procedures.

By adhering to these detailed protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Trust in the process, understand the reasoning behind each step, and handle every chemical with the respect its potential hazards demand.

References

  • Safety Data Sheet - Isoquinoline. (2025, August 24). Thermo Fisher Scientific.
  • Safety Data Sheet - Sulphur. (2017, June 8). Nornickel.
  • Sulfur | S | 7704-34-9 – Detectors & Protection Equipment.Dräger VOICE.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
  • PPE for SF₆ Gas By-Products | Safety Guide for Technicians. (2025, September 9). DILO.
  • Safety Data Sheet - 3-Phenylphenol. (2025, November 6). Sigma-Aldrich.
  • Pesticide use and personal protective equipment. (2024, December 27). Health.vic.
  • Safety Data Sheet - Isoquinoline. (2023, April 10). CPAchem.
  • Safety Data Sheet - Isoquinoline. (2010, November 24). Fisher Scientific.
  • Safety Data Sheet - Phenyl disulfide. (2025, December 19). Fisher Scientific.
  • ISO QUINOLINE TECH. CAS NO 119-65-3 MATERIAL SAFETY DATA SHEET.
  • Isoquinoline SDS, 119-65-3 Safety D
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). PMC.
  • Safety Data Sheet - Isoquinoline. (2010, November 24). Thermo Fisher Scientific.
  • Working with Chemicals - Prudent Practices in the Labor
  • Phenol - OHS Information Sheet. (2024, May 15). Monash University.
  • Safe Method of Use for Hazardous Substances of High Risk 3 Concentr
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). MDPI.

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